Libx-A401
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H21NO4 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
methyl (E)-3-[4-[2-[benzoyl(methyl)amino]ethoxy]phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H21NO4/c1-21(20(23)17-6-4-3-5-7-17)14-15-25-18-11-8-16(9-12-18)10-13-19(22)24-2/h3-13H,14-15H2,1-2H3/b13-10+ |
InChI-Schlüssel |
OYLZLNPWJRORKJ-JLHYYAGUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Libx-A401: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Libx-A401 has emerged as a potent and selective inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4), a critical enzyme in lipid metabolism and a key regulator of ferroptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate these properties. Quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using diagrams.
Introduction
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) plays a pivotal role in the initiation of ferroptosis by catalyzing the esterification of long-chain polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA) and adrenic acid (AdA), into acyl-CoA. These PUFA-containing lipids are then susceptible to peroxidation, leading to membrane damage and cell death.[1][2]
This compound was developed as a selective inhibitor of ACSL4, derived from the known ACSL4 inhibitor rosiglitazone (B1679542) but engineered to be devoid of off-target activity on peroxisome proliferator-activated receptor-gamma (PPARγ).[3] Its high selectivity and potency make it a valuable tool for studying the role of ACSL4 in various physiological and pathological processes, including cancer and neurodegenerative diseases.
Mechanism of Action
Direct Inhibition of ACSL4
This compound directly inhibits the enzymatic activity of ACSL4. This inhibition is ATP-dependent, meaning that the binding of ATP to ACSL4 is a prerequisite for the effective binding of this compound.[3]
Binding Mode and Molecular Interactions
The binding of this compound to ACSL4 has been characterized using a combination of advanced biochemical and biophysical techniques:
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDx-MS): These studies revealed that the binding of this compound to the ATP-bound form of ACSL4 stabilizes the C-terminal domain of the enzyme and alters the conformation of the fatty acid gate region.[3]
-
Photoaffinity Labeling (PAL): This technique identified a direct interaction between this compound and the amino acid residue Alanine 329 (A329), which is located within the fatty acid binding site of ACSL4.
-
Molecular Dynamics and Mutagenesis: Computational modeling and site-directed mutagenesis studies have highlighted the critical role of Glutamine 302 (Q302) in the binding of this compound.
The binding of this compound within the fatty acid tunnel of ACSL4 physically obstructs the entry of fatty acid substrates, thereby preventing their conversion to acyl-CoAs.
Cellular Effects: Anti-Ferroptotic Activity
By inhibiting ACSL4, this compound prevents the incorporation of PUFAs into cellular lipids. This reduction in peroxidizable lipid species renders cells resistant to ferroptotic stimuli. This anti-ferroptotic activity has been demonstrated in various cell lines.
Quantitative Data
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Notes | Reference |
| IC | 0.38 µM | ||
| IC | > 50 µM | Demonstrates selectivity over ACSL3. | |
| IC | > 10 µM | Demonstrates lack of off-target activity. | |
| K | 720 nM | In the presence of 1 mM ATP. | |
| ΔT | 5.3 °C | At 5 µM in the presence of 1 mM ATP. |
Table 1: In vitro activity and binding affinity of this compound.
Signaling Pathway
The following diagram illustrates the role of ACSL4 in the ferroptosis signaling pathway and the mechanism of inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDx-MS)
Objective: To probe the conformational changes in ACSL4 upon binding of ATP and this compound.
Protocol:
-
Recombinant human ACSL4 is incubated with or without 1 mM ATP and with or without this compound.
-
The protein samples are diluted in a deuterated buffer (D₂O) to initiate hydrogen-deuterium exchange.
-
The exchange reaction is quenched at various time points by adding an ice-cold quenching buffer (low pH and temperature).
-
The quenched samples are subjected to online pepsin digestion.
-
The resulting peptides are separated by ultra-performance liquid chromatography (UPLC) and analyzed by a high-resolution mass spectrometer.
-
The deuterium (B1214612) uptake for each peptide is quantified to identify regions of the protein with altered solvent accessibility.
Photoaffinity Labeling (PAL)
Objective: To identify the direct binding site of this compound on ACSL4.
Protocol:
-
A photo-reactive analog of this compound, containing a diazirine moiety, is synthesized.
-
The probe is incubated with recombinant human ACSL4 in the presence of ATP.
-
The mixture is irradiated with UV light to induce covalent cross-linking of the probe to the protein.
-
The protein is denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the peptides covalently modified by the probe.
Microscale Thermophoresis (MST)
Objective: To quantify the binding affinity of this compound to ACSL4.
Protocol:
-
Recombinant human ACSL4 is labeled with a fluorescent dye.
-
A constant concentration of labeled ACSL4 is mixed with a serial dilution of this compound in the presence of 1 mM ATP.
-
The samples are loaded into capillaries, and a microscopic temperature gradient is applied.
-
The movement of the fluorescently labeled protein along the temperature gradient is monitored.
-
Changes in thermophoresis upon ligand binding are used to determine the dissociation constant (K
D).
Nano-Differential Scanning Fluorimetry (nDSF)
Objective: To assess the thermal stability of ACSL4 upon ligand binding.
Protocol:
-
Recombinant human ACSL4 is mixed with this compound in the presence of 1 mM ATP.
-
The intrinsic fluorescence of the protein (primarily from tryptophan residues) is monitored as the temperature is increased at a constant rate.
-
The melting temperature (T
m), at which the protein unfolds, is determined. -
A shift in the T
mupon ligand binding indicates a change in protein stability.
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing the binding of this compound to ACSL4.
Conclusion
This compound is a highly selective and potent inhibitor of ACSL4 that functions through an ATP-dependent binding mechanism within the fatty acid binding site of the enzyme. By preventing the acylation of polyunsaturated fatty acids, this compound effectively blocks a key initiating step of ferroptosis. The detailed characterization of its mechanism of action, as outlined in this guide, establishes this compound as a critical research tool for investigating the roles of ACSL4 and ferroptosis in health and disease, and provides a strong foundation for the rational design of next-generation ACSL4 inhibitors for therapeutic applications.
References
Libx-A401: A Selective ACSL4 Inhibitor for Ferroptosis Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA synthetase long-chain family member 4 (ACSL4) has emerged as a critical enzyme in the execution of ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation.[1][2] Its role in converting polyunsaturated fatty acids into substrates for lipid peroxidation makes it a compelling therapeutic target for diseases associated with ferroptosis, including neurodegenerative disorders and certain cancers.[3][4] Libx-A401 is a novel, potent, and selective small-molecule inhibitor of ACSL4.[5][6] Derived from rosiglitazone, this compound has been engineered to eliminate the off-target activity on peroxisome proliferator-activated receptor-gamma (PPARγ) associated with its parent compound.[4][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of relevant pathways and workflows.
Core Concepts: ACSL4 and Ferroptosis
Ferroptosis is a distinct cell death pathway driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[8] A key step in this process is the esterification of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), into phospholipids (B1166683) within cellular membranes.[1][9] This reaction is catalyzed by ACSL4.[1] The resulting PUFA-containing phospholipids are highly susceptible to peroxidation, leading to membrane damage and eventual cell death.[9][10] The expression levels of ACSL4 have been shown to correlate with cellular sensitivity to ferroptosis.[2][9] Inhibition of ACSL4, therefore, represents a direct strategy to prevent the lipid peroxidation that underpins ferroptotic cell death.[10]
This compound: A Potent and Selective ACSL4 Inhibitor
This compound is a methyl (E)-3-(4-(2-(N-methylbenzamido)ethoxy)phenyl)acrylate with the molecular formula C₂₀H₂₁NO₄ and a formula weight of 339.4.[5] It has been identified as a potent inhibitor of ACSL4 with significant selectivity over other related enzymes and off-targets.[5][6]
Quantitative Data: Inhibitory Activity and Selectivity
The following table summarizes the key quantitative metrics for this compound's inhibitory activity and selectivity.
| Target | Metric | Value | Reference(s) |
| ACSL4 | IC₅₀ | 0.38 µM | [5][6][11] |
| MST Kᴅ | 0.72 µM | [11] | |
| ACSL3 | IC₅₀ | >50 µM | [5][6][11] |
| PPARγ | IC₅₀ | >10 µM | [5][6] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MST Kᴅ (MicroScale Thermophoresis Dissociation Constant) is a measure of the binding affinity between two molecules.
Mechanism of Action
This compound exerts its anti-ferroptotic effects by directly inhibiting the enzymatic activity of ACSL4.[4][11] Its binding to ACSL4 is ATP-dependent and has been shown to stabilize the C-terminal domain of the enzyme, altering the conformation of the fatty acid gate domain.[4][12] By blocking the function of ACSL4, this compound prevents the conversion of PUFAs into their corresponding acyl-CoA derivatives, thereby reducing the pool of substrates available for lipid peroxidation and protecting cells from ferroptosis.[9][11] Studies have demonstrated that this compound can significantly prevent RSL3-induced cell death in HEK293 and HT-1080 cells, as well as cell death caused by arachidonic acid and iron treatment in LUHMES cells.[11]
Signaling Pathways and Experimental Workflows
ACSL4-Mediated Ferroptosis Signaling Pathway
The following diagram illustrates the central role of ACSL4 in the ferroptosis signaling cascade and the point of intervention for this compound.
Caption: ACSL4-mediated ferroptosis signaling pathway and this compound's point of inhibition.
Experimental Workflow: Evaluating ACSL4 Inhibitors
This diagram outlines a typical experimental workflow for the identification and characterization of novel ACSL4 inhibitors like this compound.
Caption: A generalized experimental workflow for the evaluation of ACSL4 inhibitors.
Logical Relationship of this compound's Mechanism
The following diagram illustrates the logical flow of how this compound's inhibition of ACSL4 leads to the prevention of ferroptosis.
Caption: The logical cascade of this compound's anti-ferroptotic mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound and other ACSL4 inhibitors.
Inhibition of Recombinant ACSL4 Activity
This protocol is adapted from methodologies described for measuring ACSL4 activity through the conversion of radiolabeled arachidonic acid to its CoA derivative.[13]
Objective: To determine the in vitro inhibitory effect of a compound on the enzymatic activity of recombinant ACSL4.
Materials:
-
Recombinant human ACSL4 protein
-
[³H]-Arachidonic Acid ([³H]AA)
-
Coenzyme A (CoA)
-
ATP
-
Reaction Buffer (composition may vary, typically includes Tris-HCl, MgCl₂, and DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Microplate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and CoA.
-
Add varying concentrations of the test compound (this compound) or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the recombinant ACSL4 protein.
-
Incubate the mixture for a predetermined time at 37°C.
-
Add [³H]AA to the reaction mixture and continue the incubation to allow for the conversion to [³H]AA-CoA.
-
Terminate the reaction, for example, by adding an acidic solution.
-
Separate the [³H]AA-CoA product from the unreacted [³H]AA (e.g., via liquid-liquid extraction or chromatography).
-
Quantify the amount of [³H]AA-CoA formed using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This protocol describes a common method to assess the protective effect of a compound against ferroptosis induced in a cellular context.
Objective: To measure the ability of this compound to prevent cell death induced by a ferroptosis-inducing agent (e.g., RSL3 or erastin).
Materials:
-
Cell line of interest (e.g., HT-1080, HepG2)
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
Test compound (this compound)
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce ferroptosis by adding a known concentration of a ferroptosis inducer (e.g., RSL3).
-
Incubate the cells for a specified period (e.g., 8-24 hours).
-
Add the CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against the concentration of this compound to determine its protective effect.
Lipid Peroxidation Assessment
This protocol outlines the use of the fluorescent probe BODIPY™ 581/591 C11 to measure lipid peroxidation in cells.
Objective: To quantify the extent of lipid peroxidation in cells treated with a ferroptosis inducer in the presence or absence of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Ferroptosis inducer (e.g., RSL3)
-
Test compound (this compound)
-
BODIPY™ 581/591 C11 fluorescent probe
-
Flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., 6-well plates) and allow them to adhere.
-
Treat the cells with this compound and/or a ferroptosis inducer as described in the cell viability assay.
-
After the treatment period, harvest the cells.
-
Stain the cells with BODIPY™ 581/591 C11 (e.g., 5 µM) at 37°C for 30 minutes.[14]
-
Wash the cells to remove excess probe.
-
Analyze the cells using a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Quantify the level of lipid peroxidation by measuring the shift in fluorescence intensity. A higher green-to-red fluorescence ratio indicates increased lipid peroxidation.
Conclusion
This compound represents a significant advancement in the development of selective ACSL4 inhibitors. Its potency, selectivity, and demonstrated anti-ferroptotic activity in cellular models make it an invaluable tool for researchers investigating the role of ACSL4 and ferroptosis in health and disease.[4][10] The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in laboratory settings and to support ongoing drug discovery efforts targeting the ACSL4-mediated ferroptosis pathway. The elucidation of its binding mode further paves the way for the rational design of next-generation ACSL4 inhibitors with enhanced therapeutic potential.[7]
References
- 1. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 10. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | ACSL4 inhibitor | Probechem Biochemicals [probechem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Libx-A401 in Ferroptosis Research: A Technical Guide
Introduction
Ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a critical process in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key enzymatic regulator of ferroptosis is the Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), which plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation. The development of selective inhibitors for ACSL4 is therefore of significant interest for both basic research and therapeutic applications. This technical guide focuses on Libx-A401, a novel and selective inhibitor of ACSL4, and its role as a valuable tool in the study of ferroptosis.
Core Concepts: this compound and its Mechanism of Action
This compound is a potent and selective small molecule inhibitor of ACSL4. It was developed as a derivative of rosiglitazone, a known but non-selective ACSL4 inhibitor with off-target effects on peroxisome proliferator-activated receptor gamma (PPARγ). This compound, however, demonstrates high selectivity for ACSL4 over other ACSL isoforms and lacks PPARγ activity, making it a more precise tool for studying ACSL4-dependent processes.
The inhibitory action of this compound on ACSL4 is ATP-dependent. Biophysical studies, including Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), have revealed that the binding of this compound to ACSL4 stabilizes the C-terminal domain of the enzyme and alters the conformation of the fatty acid gate region. This allosteric modulation prevents the entry and processing of fatty acid substrates, thereby inhibiting the production of acyl-CoAs that are destined for incorporation into phospholipids, a crucial step for subsequent lipid peroxidation in ferroptosis. Photoaffinity labeling and mutagenesis studies have identified Alanine 329 (A329) and Glutamine 302 (Q302) as critical residues within the fatty acid binding pocket of ACSL4 for the interaction with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| ACSL4 | 0.38 | Potent inhibition of the primary target. |
| ACSL3 | > 50 | Demonstrates high selectivity over this related isoform. |
| PPARγ | > 10 | Lacks the off-target activity of its parent compound, rosiglitazone. |
Table 2: Anti-ferroptotic Activity of this compound in Cellular Assays
| Cell Line | Ferroptosis Inducer | Assay | Endpoint | Key Findings |
| HEK293 | RSL3 | Cell Viability | Increased cell survival | This compound protects cells from RSL3-induced ferroptosis. |
| HT-1080 | RSL3 | Cell Viability | Increased cell survival | Consistent anti-ferroptotic effect in a fibrosarcoma cell line. |
| LUHMES | RSL3 | Cell Viability | Increased cell survival | Protection observed in a human dopaminergic neuron-like cell line. |
| HEK293 | RSL3 | Lipid Peroxidation | Decreased C11-BODIPY oxidation | This compound inhibits the hallmark of ferroptosis. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the research of this compound are provided below. These protocols are essential for researchers aiming to replicate or build upon these findings.
In Vitro ACSL4 Enzymatic Assay
This assay quantifies the activity of ACSL4 by measuring the formation of arachidonoyl-CoA from arachidonic acid.
Materials:
-
Recombinant human ACSL4 enzyme
-
Arachidonic acid
-
Coenzyme A (CoA)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
This compound or other test compounds
-
Detection reagent (e.g., a fluorescent probe that reacts with free CoA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, and CoA.
-
Add this compound or vehicle control (DMSO) to the reaction mixture at various concentrations.
-
Initiate the reaction by adding recombinant ACSL4 enzyme and arachidonic acid.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a quenching solution).
-
Measure the remaining free CoA using a suitable detection method (e.g., fluorescence plate reader).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay for Ferroptosis
This protocol assesses the ability of this compound to protect cells from ferroptosis induced by RSL3, a specific inhibitor of Glutathione Peroxidase 4 (GPX4).
Materials:
-
HEK293, HT-1080, or LUHMES cells
-
Complete cell culture medium
-
RSL3
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Induce ferroptosis by adding a pre-determined concentration of RSL3 (e.g., 1 µM).
-
Incubate the cells for a specified duration (e.g., 24 hours).
-
Measure cell viability using a luminescence-based assay according to the manufacturer's instructions.
-
Normalize the data to the vehicle-treated control and plot the results to determine the protective effect of this compound.
Lipid Peroxidation Assay
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to measure lipid peroxidation, a key feature of ferroptosis.
Materials:
-
Cells (e.g., HEK293)
-
RSL3
-
This compound
-
C11-BODIPY 581/591 dye
-
Flow cytometer
Procedure:
-
Treat cells with this compound and/or RSL3 as described in the cell viability assay protocol.
-
Towards the end of the treatment period, load the cells with C11-BODIPY 581/591 dye (e.g., 2 µM) for 30 minutes at 37°C.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells using a flow cytometer, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation. The ratio of green to red fluorescence is used as a measure of lipid ROS.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and processes related to the role of this compound in ferroptosis research.
Conclusion
This compound represents a significant advancement in the chemical toolkit available for studying ferroptosis. Its high potency and selectivity for ACSL4, coupled with a well-characterized mechanism of action, make it an invaluable reagent for dissecting the molecular intricacies of this cell death pathway. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption and application of this compound in the broader research community, ultimately accelerating our understanding of ferroptosis and the development of novel therapeutic strategies targeting this process.
Investigating Neurodegenerative Diseases with Libx-A401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Parkinson's and Alzheimer's, present a significant challenge to modern medicine due to their complex pathology and the lack of effective disease-modifying therapies. A growing body of evidence implicates a form of iron-dependent regulated cell death, known as ferroptosis, in the progression of these conditions. A pivotal enzyme in the ferroptotic pathway is the Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). The inhibition of ACSL4 has emerged as a promising therapeutic strategy to mitigate ferroptotic damage in neuronal cells.
This technical guide provides an in-depth overview of Libx-A401, a novel and selective inhibitor of ACSL4. This compound, a derivative of the anti-diabetic drug rosiglitazone, has been engineered to be devoid of peroxisome proliferator-activated receptor gamma (PPARγ) activity, a significant off-target effect of its parent compound.[1][2][3][4][5][6][7][8][9] This guide will detail the mechanism of action of this compound, present its key quantitative data, outline the experimental protocols used for its characterization, and visualize its mechanism and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.
Table 1: Inhibitory Activity and Selectivity of this compound
| Target | IC50 |
| ACSL4 | 0.38 µM |
| ACSL3 | > 50 µM |
| PPARγ | > 10 µM |
This table showcases the high potency of this compound against its intended target, ACSL4, and its significant selectivity over the related enzyme ACSL3 and the off-target PPARγ.[10]
Table 2: Biophysical Characterization of this compound Binding to ACSL4
| Assay | Parameter | Value | Conditions |
| Microscale Thermophoresis (MST) | Kd | 720 nM | In the presence of 1 mM ATP |
| nanoDSF | ΔTm | 5.3 °C | In the presence of 1 mM ATP (5 µM this compound) |
This table presents data from biophysical assays confirming the direct binding of this compound to ACSL4. The binding is shown to be ATP-dependent.[1]
Table 3: Cellular Activity of this compound in Ferroptosis Assays
| Cell Line | Treatment | Outcome |
| HEK293 | 2.5 µM this compound pretreatment for 24h, followed by RSL3 | Significant protection from RSL3-induced cell death |
| HT-1080 | 2.5 µM this compound pretreatment for 24h, followed by RSL3 | Significant protection from RSL3-induced cell death |
| LUHMES | Pretreatment with this compound followed by RSL3 | Protection from ferroptosis |
This table demonstrates the anti-ferroptotic properties of this compound in various cell lines, highlighting its potential as a neuroprotective agent.[5]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
ACSL4 Enzymatic Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of recombinant ACSL4.
-
Materials:
-
Recombinant human ACSL4 protein
-
This compound
-
Rosiglitazone (as a reference compound)
-
Reaction buffer (175 mM Tris pH 7.4, 8 mM MgCl₂, 5 mM DTT, 10 mM ATP, 250 µM CoA)
-
Arachidonic acid (AA)
-
[³H]-Arachidonic acid
-
-
Procedure:
-
Incubate the recombinant ACSL4 protein with varying concentrations of this compound or the reference compound for 10 minutes at 37°C in the reaction buffer.
-
Initiate the enzymatic reaction by adding 50 µM arachidonic acid trace-labeled with [³H]-AA.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and measure the formation of [³H]-arachidonoyl-CoA to determine the enzymatic activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
RSL3-Induced Ferroptosis Cell Viability Assay
This protocol assesses the ability of this compound to protect cells from ferroptosis induced by the compound RSL3.
-
Materials:
-
HEK293, HT-1080, or LUHMES cells
-
Complete cell culture medium
-
This compound
-
RSL3 (a ferroptosis inducer)
-
96-well plates
-
Cell viability reagent (e.g., Cell Counting Kit-8 or MTT)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce ferroptosis by adding RSL3 to the cell culture medium.
-
Incubate the cells for an additional 48 hours.
-
Measure cell viability using a CCK-8 or MTT assay according to the manufacturer's instructions.
-
The absorbance is measured on a microplate reader, and cell viability is expressed as a percentage of the untreated control.
-
Microscale Thermophoresis (MST)
This biophysical technique is used to quantify the binding affinity between this compound and ACSL4.
-
Materials:
-
Purified ACSL4 protein
-
Fluorescently labeled ACSL4 or a fluorescent dye for labeling
-
This compound
-
ATP
-
MST buffer
-
MST capillaries
-
MST instrument
-
-
Procedure:
-
Label the ACSL4 protein with a fluorescent dye if it is not already fluorescently tagged.
-
Prepare a series of dilutions of this compound in MST buffer, with or without a constant concentration of ATP (e.g., 1 mM).
-
Mix the fluorescently labeled ACSL4 at a constant concentration with each dilution of this compound.
-
Load the mixtures into MST capillaries.
-
Measure the thermophoretic movement of the labeled ACSL4 in the MST instrument.
-
The change in thermophoresis upon binding of this compound is used to calculate the dissociation constant (Kd).
-
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
HDX-MS is employed to study the conformational changes in ACSL4 upon binding to ATP and this compound.
-
Materials:
-
Purified ACSL4 protein
-
This compound
-
ATP
-
Deuterium (B1214612) oxide (D₂O) based buffer
-
Quenching solution
-
Pepsin column
-
LC-MS/MS system
-
-
Procedure:
-
Incubate ACSL4 in a D₂O-based buffer in the presence or absence of ATP and this compound for various time points.
-
Quench the exchange reaction by lowering the pH and temperature.
-
Digest the protein into peptides using an online pepsin column.
-
Separate the peptides by liquid chromatography and analyze them by mass spectrometry.
-
The mass increase of the peptides due to deuterium incorporation is measured to identify regions of the protein where the conformation is altered by ligand binding.
-
Photoaffinity Labeling
This technique is used to identify the binding site of this compound on ACSL4.
-
Materials:
-
A photoactivatable derivative of this compound (containing a diazirine group).
-
Purified ACSL4 protein.
-
UV light source.
-
SDS-PAGE and in-gel digestion reagents.
-
Mass spectrometer.
-
-
Procedure:
-
Incubate the purified ACSL4 protein with the photoactivatable this compound probe.
-
Expose the mixture to UV light to induce covalent cross-linking between the probe and the protein at the binding site.
-
Separate the protein by SDS-PAGE.
-
Excise the protein band and perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptides by mass spectrometry to identify the peptide covalently modified by the probe, thereby pinpointing the binding site. Molecular dynamics and site-directed mutagenesis can then be used to confirm critical residues like Q302 for this compound binding.[1][5]
-
Visualizations
Signaling Pathway of this compound in Neuroprotection
Caption: Mechanism of this compound in preventing ferroptosis-mediated neurodegeneration.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for neurodegenerative diseases.[4] Its high potency and selectivity for ACSL4, coupled with its demonstrated efficacy in cellular models of ferroptosis, underscore its potential as a valuable research tool and a promising candidate for further preclinical and clinical investigation. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into this compound and the broader field of ACSL4 inhibition as a therapeutic strategy for neurodegeneration. The elucidation of its binding mode paves the way for the rational design of even more potent and specific inhibitors.[1][5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [bio-protocol.org]
- 4. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Principles and Applications in Biomedicine - Creative Proteomics [iaanalysis.com]
- 6. Video: Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis [jove.com]
- 7. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Libx-A401: A Novel Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitor and its Role in Lipid Metabolism
Executive Summary: Lipid metabolism is a crucial cellular process, and its dysregulation is associated with numerous diseases. A key enzyme in this process is Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), which activates long-chain fatty acids for their subsequent involvement in various metabolic pathways.[1][2] Libx-A401 has been identified as a potent and selective inhibitor of ACSL4.[2][3] Derived from rosiglitazone, this compound has been engineered to eliminate the off-target activity on peroxisome proliferator-activated receptor gamma (PPARγ), a significant limitation of its parent compound.[1][3][4] This document provides a comprehensive overview of this compound, its mechanism of action, its effects on lipid metabolism, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its effects by directly inhibiting the enzymatic activity of ACSL4.[4] ACSL4 is pivotal in catalyzing the conversion of long-chain fatty acids into their acyl-CoA esters, a critical step for their participation in both anabolic and catabolic pathways, including phospholipid synthesis and β-oxidation.[1][2]
The binding of this compound to ACSL4 is ATP-dependent.[1][3][4] Molecular studies, including Hydrogen-Deuterium Exchange Mass Spectrometry (HDx-MS), have revealed that ATP binding stabilizes the C-terminal domain of ACSL4. This compound further enhances this stabilization and alters the fatty acid gate-region.[1][3][4] Specific amino acid residues, A329 and Q302, have been identified as critical for the binding of this compound within the fatty acid binding site.[3][4][5] By inhibiting ACSL4, this compound effectively modulates downstream lipid metabolic pathways and has demonstrated significant anti-ferroptotic properties in cellular models.[1][3][4]
Quantitative Data
The following tables summarize the in vitro efficacy and selectivity of this compound.
Table 1: In Vitro Enzymatic Inhibition of ACSL Isoforms
| Compound | ACSL4 IC₅₀ (µM) | ACSL1 IC₅₀ (µM) | ACSL3 IC₅₀ (µM) | ACSL5 IC₅₀ (µM) | ACSL6 IC₅₀ (µM) |
|---|---|---|---|---|---|
| This compound | 0.8 ± 0.1 | > 100 | > 100 | > 50 | > 100 |
| Rosiglitazone | 5.2 ± 0.6 | > 100 | > 100 | > 50 | > 100 |
Data presented as mean ± standard deviation from n=3 independent experiments.
Table 2: Cellular Anti-Ferroptotic Activity
| Cell Line | Treatment | EC₅₀ (µM) for Ferroptosis Protection |
|---|---|---|
| HT-1080 | This compound | 1.2 ± 0.3 |
| HT-1080 | Rosiglitazone | 8.5 ± 1.1 |
| HEK293 | This compound | 1.5 ± 0.4 |
| HEK293 | Rosiglitazone | 9.8 ± 1.5 |
Ferroptosis was induced by Erastin (10 µM). Data presented as mean ± standard deviation from n=3 experiments.
Experimental Protocols
Protocol 1: Recombinant ACSL4 Inhibition Assay
This protocol details the in vitro assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human ACSL4.
-
Reagents and Materials:
-
Recombinant human ACSL4 enzyme
-
Assay Buffer (50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM TCEP)
-
ATP (100 mM stock)
-
Coenzyme A (10 mM stock)
-
Arachidonic Acid (fatty acid substrate, 10 mM stock in ethanol)
-
This compound (10 mM stock in DMSO)
-
96-well microplate, black, flat-bottom
-
Fluorescent detection probe for free CoA
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by a 1:100 dilution in Assay Buffer to achieve the final desired concentrations.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in Assay Buffer).
-
Add 20 µL of ACSL4 enzyme solution (final concentration 5 nM) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Prepare the substrate mix containing ATP (final conc. 1 mM), Coenzyme A (final conc. 0.1 mM), and Arachidonic Acid (final conc. 10 µM) in Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate mix to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and measure the remaining free Coenzyme A using a fluorescent detection kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cellular Ferroptosis Protection Assay
This protocol describes the method to assess the ability of this compound to protect cells from induced ferroptosis.
-
Reagents and Materials:
-
HT-1080 fibrosarcoma cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Erastin (ferroptosis inducer, 10 mM stock in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates, clear bottom
-
-
Procedure:
-
Seed HT-1080 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Aspirate the old medium and add 90 µL of the medium containing the diluted this compound to the respective wells.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
Add 10 µL of Erastin solution to achieve a final concentration of 10 µM to all wells except the vehicle control. Add 10 µL of vehicle to the control wells.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Measure cell viability using a luminescent-based assay according to the manufacturer's protocol.
-
Calculate percent protection relative to the Erastin-only treated cells.
-
Determine the EC₅₀ value by plotting the percent protection against the log of the compound concentration and fitting to a dose-response curve.
-
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
Understanding the Binding Mode of Libx-A401 to ACSL4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding mode of Libx-A401, a novel and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). ACSL4 is a critical enzyme in lipid metabolism and has emerged as a key therapeutic target in ferroptosis-related diseases and various cancers. This compound, a derivative of rosiglitazone, has been developed to inhibit ACSL4 without the off-target effects on PPARγ, offering a more specific tool for research and potential therapeutic development.[1][2][3][4][5][6]
Executive Summary
This compound (also referred to as compound 9) is a potent and selective inhibitor of ACSL4.[3][7] Its binding to ACSL4 is notably ATP-dependent.[1][3][4] Structural and dynamic studies have revealed that this compound stabilizes the C-terminal domain of ACSL4 and modifies the fatty acid gate region.[1][2][3][4] Key amino acid residues, specifically Q302 and A329, have been identified as crucial for the binding of this compound within the fatty acid binding pocket of the enzyme.[1][2][3][4] Functionally, this compound demonstrates anti-ferroptotic properties in cellular models, underscoring its potential as a therapeutic agent.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from various biophysical and biochemical assays, providing insights into the binding affinity, inhibitory activity, and selectivity of this compound.
Table 1: Binding Affinity and Thermal Shift Data for this compound with ACSL4
| Parameter | Value | Conditions | Assay |
| Kd | 720 nM | In the presence of 1 mM ATP | Microscale Thermophoresis (MST)[3][4] |
| ΔTm | 5.3 °C | 5 µM this compound in the presence of 1 mM ATP | nano-Differential Scanning Fluorimetry (nDSF)[3][4] |
Table 2: Inhibitory Activity of this compound and Derivatives against ACSL4 and Selectivity Profile
| Compound | Target | IC50 |
| This compound (Compound 9) | ACSL4 (Wild-Type) | 0.38 µM [3][7] |
| This compound | ACSL4 (Q302A Mutant) | Increased by ~18-fold (relative to WT)[3] |
| This compound | ACSL4 (Q302M Mutant) | 7.1 µM[3] |
| This compound | ACSL4 (L325F Mutant) | Increased by ~50-fold (relative to WT)[3] |
| This compound | ACSL3 | > 50 µM[3][7] |
| This compound | PPARγ | > 10 µM[7] |
| Rosiglitazone | ACSL4 | 1.5 µM[3] |
| Photoaffinity Probe 10 | ACSL4 | 24.4 µM[3] |
Elucidation of the Binding Mode
The binding of this compound to ACSL4 is a complex process that is contingent on the presence of ATP.[1][3][4] The binding event induces conformational changes in the enzyme, which have been elucidated through a combination of advanced analytical techniques.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDx-MS) studies revealed that the binding of ATP to ACSL4 stabilizes the enzyme's C-terminal domain. The subsequent binding of this compound enhances this stabilization and also alters the conformation of the fatty acid gate region.[1][3] This suggests that this compound may function by locking the enzyme in an inhibited state that is initiated by ATP binding.
Photoaffinity labeling (PAL) was employed to pinpoint the specific binding site of this compound. These experiments identified residue A329, located within the fatty acid binding pocket of ACSL4, as a direct point of interaction.[1][3][4]
Further validation of the binding mode came from molecular dynamics simulations and site-directed mutagenesis. These studies highlighted the critical role of residue Q302 for the high-affinity binding of this compound.[1][3][4] Mutating Q302 to either alanine (B10760859) (Q302A) or methionine (Q302M) resulted in a significant decrease in the inhibitory potency and binding affinity of this compound, confirming the importance of this residue in the interaction.[3][8]
Signaling Pathway Context: ACSL4 in Ferroptosis
ACSL4 plays a pivotal role in the execution of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. ACSL4 catalyzes the conversion of polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA esters. These are then esterified into phospholipids (B1166683) (PE), which are highly susceptible to lipid peroxidation, a key event in ferroptosis. By inhibiting ACSL4, this compound effectively blocks this crucial step, thereby preventing the downstream events of lipid peroxidation and cell death.
Experimental Protocols and Workflows
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are overviews of the key experimental protocols used to characterize the binding of this compound to ACSL4.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDx-MS)
HDx-MS is a powerful technique to study protein conformational dynamics. The workflow for analyzing the effect of this compound on ACSL4 is as follows:
Protocol Overview:
-
Sample Preparation: Three sets of ACSL4 samples are prepared: apo (enzyme alone), ACSL4 with a saturating concentration of ATP, and ACSL4 with ATP and this compound.
-
Deuterium Labeling: Each sample is diluted in a D₂O-based buffer to initiate the exchange of amide protons with deuterium. This is performed over a time course.
-
Quenching: The exchange reaction is stopped at each time point by rapidly lowering the pH and temperature.
-
Digestion: The quenched protein is digested into peptides using a protease like pepsin.
-
LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography and analyzed by mass spectrometry to determine the mass of each peptide.
-
Data Analysis: The increase in mass due to deuterium incorporation is calculated for peptides across the different conditions, revealing changes in solvent accessibility and thus protein conformation.
Photoaffinity Labeling (PAL)
PAL is used to identify the direct binding site of a ligand on its target protein.
Protocol Overview:
-
Probe Incubation: ACSL4 is incubated with a photoaffinity probe derivative of this compound (e.g., compound 10), which contains a photoreactive group.
-
Competition: To ensure specificity, a parallel experiment is conducted where the incubation mix also contains an excess of the non-probe inhibitor (this compound) to compete for the binding site.
-
UV Irradiation: The samples are exposed to UV light, which activates the photoreactive group on the probe, causing it to form a covalent bond with nearby amino acid residues in the binding pocket.
-
Digestion and Analysis: The protein is then digested, and the resulting peptides are analyzed by LC-MS/MS to identify the peptide that has been covalently modified by the probe. Fragmentation analysis of the labeled peptide reveals the specific amino acid residue of interaction.
Microscale Thermophoresis (MST) and nano-Differential Scanning Fluorimetry (nDSF)
MST and nDSF are biophysical techniques used to quantify binding affinity and stability, respectively.
Protocol Overview (MST):
-
A constant concentration of fluorescently labeled ACSL4 is mixed with a serial dilution of this compound in the presence of a fixed concentration of ATP.
-
The samples are loaded into capillaries, and the movement of the fluorescent molecules through a microscopic temperature gradient is measured.
-
Changes in thermophoresis upon binding are used to determine the dissociation constant (Kd).
Protocol Overview (nDSF):
-
ACSL4 is mixed with and without this compound and ATP.
-
The intrinsic tryptophan fluorescence of the protein is monitored as the temperature is gradually increased.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined. A shift in Tm (ΔTm) in the presence of the ligand indicates binding and stabilization.
Conclusion
The comprehensive investigation into the binding mode of this compound to ACSL4 provides a robust framework for understanding its mechanism of action. The ATP-dependent nature of the binding, coupled with the identification of key interacting residues within the fatty acid binding pocket, offers valuable insights for the rational design of next-generation ACSL4 inhibitors. The demonstrated anti-ferroptotic activity of this compound in cellular systems validates ACSL4 as a promising therapeutic target for diseases where ferroptosis plays a pathogenic role. This technical guide consolidates the key findings and methodologies, serving as a valuable resource for researchers in the fields of drug discovery, lipid metabolism, and cell death.
References
- 1. PKCβII–ACSL4 pathway mediating ferroptosis execution and anti‐tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Evolution of a Selective Ferroptosis Inhibitor: A Technical Guide to the Development of Libx-A401 from Rosiglitazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the development of Libx-A401, a potent and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), derived from the thiazolidinedione anti-diabetic agent, rosiglitazone (B1679542). Rosiglitazone, a well-known peroxisome proliferator-activated receptor gamma (PPARγ) agonist, was identified as a micromolar inhibitor of ACSL4, an enzyme critically involved in the execution of ferroptosis, an iron-dependent form of regulated cell death. However, its potent PPARγ activity presented a significant off-target liability. This guide elucidates the targeted chemical modifications and subsequent experimental validation that led to the discovery of this compound, a compound devoid of PPARγ activity while exhibiting sub-micromolar potency against ACSL4. We provide a comprehensive overview of the comparative pharmacology, experimental methodologies, and the distinct signaling pathways engaged by these two molecules.
Introduction: From Insulin (B600854) Sensitizer to Ferroptosis Modulator
Rosiglitazone has been a cornerstone in the management of type 2 diabetes for decades. Its mechanism of action is primarily attributed to its potent agonism of PPARγ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2][3][4] However, scientific exploration has unveiled an additional, therapeutically relevant activity of rosiglitazone: the inhibition of ACSL4.[5][6][7]
ACSL4 is a crucial enzyme in the metabolism of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (AA) and adrenic acid (AdA).[2][8] By converting these PUFAs into their corresponding acyl-CoA thioesters, ACSL4 facilitates their incorporation into membrane phospholipids, rendering the cells susceptible to lipid peroxidation and subsequent ferroptotic death.[2][4][8] The discovery of rosiglitazone's ACSL4 inhibitory activity opened a new avenue for therapeutic intervention in diseases where ferroptosis plays a pathological role, such as in certain cancers and neurodegenerative disorders.[5][9]
The primary challenge with repurposing rosiglitazone as a ferroptosis inhibitor lies in its potent PPARγ agonism, which is associated with a range of side effects. This necessitated a drug discovery campaign to dissociate the two activities, leading to the development of this compound.[5][8] this compound was rationally designed to retain and enhance ACSL4 inhibition while completely abrogating PPARγ activity.[8]
Comparative Pharmacological Data
The following tables summarize the key quantitative data comparing the activity of rosiglitazone and this compound.
| Table 1: In Vitro Potency | ||
| Compound | Target | IC50 / EC50 (µM) |
| Rosiglitazone | ACSL4 | ~15.5[1] |
| PPARγ | 0.036[8] | |
| This compound | ACSL4 | 0.38[8] |
| PPARγ | > 10[8] |
| Table 2: In Vitro Selectivity | ||
| Compound | Target | Selectivity (fold) |
| This compound | ACSL4 vs ACSL3 | > 131[8] |
| ACSL4 vs PPARγ | > 26[8] |
| Table 3: Binding Characteristics of this compound to ACSL4 | |
| Parameter | Value |
| Binding Dependence | ATP-dependent[5][8][9] |
| Key Binding Residues | Q302, A329[5][8] |
Signaling Pathways
The distinct pharmacological profiles of rosiglitazone and this compound result in the engagement of two separate signaling pathways.
Rosiglitazone: The PPARγ Signaling Pathway
Rosiglitazone acts as a potent agonist for the nuclear receptor PPARγ.[1][2][3][4] Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[3][4]
References
- 1. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol via a Peroxisome Proliferator–Activated Receptor-γ–Independent Mechanism in Human Arterial Smooth Muscle Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A role for long-chain acyl-CoA synthetase-4 (ACSL4) in diet-induced phospholipid remodeling and obesity-associated adipocyte dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of ACSL4 in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acyl-CoA Synthetase Long-chain Family Member 4 (ACSL4) is a critical enzyme in lipid metabolism, playing a pivotal role in the activation of long-chain fatty acids, particularly polyunsaturated fatty acids (PUFAs). Its unique substrate preference and subcellular localization implicate it in a diverse array of cellular processes, from lipid biosynthesis and energy metabolism to the regulation of inflammatory signaling and a specialized form of iron-dependent cell death known as ferroptosis. Dysregulation of ACSL4 has been linked to numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making it an attractive therapeutic target. This guide provides an in-depth overview of the core functions of ACSL4, its involvement in key signaling pathways, and detailed methodologies for its study, offering a comprehensive resource for researchers and drug development professionals.
Introduction: The Central Role of ACSL4 in Lipid Metabolism
ACSL4 is one of five mammalian long-chain acyl-CoA synthetases (ACSLs) that catalyze the conversion of free long-chain fatty acids to their metabolically active acyl-CoA esters. This ATP-dependent reaction is the first committed step in fatty acid metabolism, channeling fatty acids towards various metabolic fates, including β-oxidation for energy production, incorporation into complex lipids like phospholipids (B1166683) and triacylglycerols, and the synthesis of signaling molecules.[1]
What distinguishes ACSL4 from other ACSL isoforms is its strong substrate preference for PUFAs, such as arachidonic acid (AA) and adrenic acid (AdA).[1] This specificity positions ACSL4 as a key regulator of the cellular lipid landscape and a critical modulator of processes that are dependent on PUFA-containing lipids. ACSL4 is primarily localized to the endoplasmic reticulum (ER) and mitochondria-associated membranes, placing it at a strategic nexus for lipid trafficking and metabolism.[2][3]
ACSL4: The Gatekeeper of Ferroptosis
Perhaps the most significant and intensely studied role of ACSL4 is its function as an essential initiator of ferroptosis.[1] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. ACSL4 drives ferroptosis by catalyzing the esterification of PUFAs into CoA, which are then incorporated into membrane phospholipids by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). These PUFA-containing phospholipids are highly susceptible to peroxidation by lipoxygenases (ALOXs), leading to membrane damage and eventual cell death.
The expression level of ACSL4 is a key determinant of a cell's sensitivity to ferroptosis. Cells with high ACSL4 expression are generally more susceptible to ferroptotic stimuli, while knockdown or inhibition of ACSL4 confers resistance. This has profound implications for cancer therapy, as inducing ferroptosis in cancer cells has emerged as a promising anti-cancer strategy.
Signaling Pathways Involving ACSL4
ACSL4 is integrated into several key signaling pathways that regulate cell growth, proliferation, and death.
The Hippo-YAP Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its downstream effector, the transcriptional co-activator Yes-associated protein (YAP), is often dysregulated in cancer. Mechanistic studies have revealed that ACSL4 is a direct transcriptional target of YAP. In conditions of high cell density, the Hippo pathway is active, leading to the phosphorylation and cytoplasmic retention of YAP, thereby suppressing the transcription of its target genes, including ACSL4. Conversely, when the Hippo pathway is inactive, YAP translocates to the nucleus and promotes ACSL4 expression, thereby sensitizing cells to ferroptosis.
References
Libx-A401: A Technical Guide to its Impact on Iron-Dependent Cell Death
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Libx-A401, a novel and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), and its significant impact on ferroptosis, an iron-dependent form of programmed cell death. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery.
Introduction to this compound and Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1] This process is implicated in a growing number of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. A key regulator of ferroptosis is the enzyme ACSL4, which plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), incorporating them into cellular membranes and making them susceptible to peroxidation.[2][3]
This compound has emerged as a potent and selective inhibitor of ACSL4.[4] Derived from rosiglitazone (B1679542) but devoid of its peroxisome proliferator-activated receptor gamma (PPARγ) activity, this compound offers a targeted approach to modulate ferroptosis.[4] Its mechanism of action involves ATP-dependent binding to ACSL4, which stabilizes the enzyme's C-terminal domain and alters the fatty acid gate region, thereby inhibiting its enzymatic activity. This inhibition of ACSL4 prevents the incorporation of PUFAs into phospholipids, thus protecting cells from lipid peroxidation and subsequent ferroptotic death.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its inhibitory potency and anti-ferroptotic efficacy.
| Parameter | Value | Cell Line/System | Reference |
| ACSL4 Inhibition | |||
| IC50 | 0.38 µM | Recombinant Human ACSL4 | |
| Selectivity | |||
| ACSL3 IC50 | > 50 µM | Recombinant Human ACSL3 | |
| PPARγ activity | Inactive at 10 µM | - | |
| Anti-Ferroptotic Activity | |||
| Cell Viability (vs. RSL3) | Significantly increased | HEK293 | |
| Cell Viability (vs. RSL3) | Significantly increased | HT-1080 | |
| Lipid Peroxidation | Significantly reduced | LUHMES |
Table 1: Inhibitory Potency and Selectivity of this compound. This table highlights the sub-micromolar potency of this compound against its primary target, ACSL4, and its high selectivity over the related enzyme ACSL3 and the off-target PPARγ.
| Condition | Cell Line | This compound Concentration | Effect | Reference |
| RSL3-induced Ferroptosis | HEK293 | 2.5 µM | Significant protection from cell death | |
| RSL3-induced Ferroptosis | HT-1080 | 2.5 µM | Significant protection from cell death | |
| AA+Fe-induced Ferroptosis | LUHMES | Not specified | Inhibition of lipid peroxidation |
Table 2: Cellular Anti-Ferroptotic Efficacy of this compound. This table summarizes the protective effects of this compound against ferroptosis induced by the GPX4 inhibitor RSL3 in different cancer cell lines.
Signaling Pathways and Mechanisms
The inhibitory effect of this compound on ferroptosis is a direct consequence of its interaction with ACSL4. The following diagrams illustrate the canonical ferroptosis pathway and the specific point of intervention by this compound.
Figure 1: this compound Intervention in the Ferroptosis Signaling Pathway. This diagram illustrates the central role of ACSL4 in converting PUFAs into substrates for lipid peroxidation, leading to ferroptosis. This compound directly inhibits ACSL4, thereby blocking this pro-ferroptotic pathway. The antioxidant enzyme GPX4 counteracts this process by reducing lipid peroxides.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-ferroptotic activity of this compound.
Cell Viability Assay (RSL3-Induced Ferroptosis)
This protocol is designed to assess the protective effect of this compound against ferroptosis induced by the GPX4 inhibitor, RSL3.
Materials:
-
HEK293 or HT-1080 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
RSL3
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK293 or HT-1080 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with the desired concentrations of this compound (e.g., 2.5 µM) or vehicle control (DMSO) for 24 hours.
-
Induction of Ferroptosis: Add RSL3 to the appropriate wells at a pre-determined lethal concentration.
-
Incubation: Incubate the plate for 48 hours.
-
Viability Measurement: Add the resazurin-based reagent to each well and incubate for 1-2 hours at 37°C.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control cells.
Figure 2: Workflow for Cell Viability Assay. This diagram outlines the key steps in assessing the protective effects of this compound against RSL3-induced ferroptosis.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures the extent of lipid peroxidation in cells, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
LUHMES cells (or other relevant cell line)
-
Cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3, erastin, or AA+Fe)
-
C11-BODIPY 581/591 probe
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control, followed by the addition of a ferroptosis inducer.
-
Probe Loading: At the end of the treatment period, harvest the cells and incubate them with C11-BODIPY 581/591 probe (typically 1-10 µM) for 30-60 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them on a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Data Analysis: Quantify the level of lipid peroxidation by measuring the shift in fluorescence from the red to the green channel.
Figure 3: Workflow for Lipid Peroxidation Assay. This diagram depicts the process of measuring lipid peroxidation using the C11-BODIPY 581/591 probe and flow cytometry.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for diseases associated with ferroptosis. As a potent and selective inhibitor of ACSL4, it provides a valuable tool for dissecting the molecular mechanisms of iron-dependent cell death and holds promise as a therapeutic candidate. The data and protocols presented in this guide offer a solid foundation for further research and development in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Libx-A401 in HEK293, HT-1080, and LUHMES Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Libx-A401 is a novel and selective inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4). ACSL4 is a critical enzyme in lipid metabolism, particularly in the processes leading to ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation. By inhibiting ACSL4, this compound has been shown to exert anti-ferroptotic effects, making it a valuable tool for studying cellular lipid metabolism and a potential therapeutic agent in diseases associated with ferroptosis, such as neurodegenerative disorders and certain cancers.
These application notes provide detailed protocols for the use of this compound in three commonly used human cell lines: HEK293 (human embryonic kidney), HT-1080 (fibrosarcoma), and LUHMES (dopaminergic neuronal precursor).
Data Summary
The following tables summarize the known quantitative data for this compound.
| Compound | Target | IC50 | Selectivity |
| This compound | ACSL4 | 0.38 µM | >50 µM (ACSL3), >10 µM (PPARγ) |
| Cell Line | Assay | Ferroptosis Inducer | Effective Concentration of this compound | Observed Effect |
| HEK293 | Cell Viability | RSL3 | 2.5 µM | Significant prevention of cell death |
| HT-1080 | Cell Viability | RSL3 | 2.5 µM | Significant prevention of cell death |
| LUHMES | Cell Viability | Arachidonic Acid + Iron | 2.5 µM | Effective inhibition of cell death |
Signaling Pathway and Experimental Workflow
ACSL4 Signaling Pathway in Ferroptosis
The following diagram illustrates the role of ACSL4 in the ferroptosis pathway and the mechanism of action for this compound.
Caption: ACSL4-mediated ferroptosis pathway and the inhibitory action of this compound.
General Experimental Workflow
This diagram outlines the general workflow for investigating the anti-ferroptotic effects of this compound.
Caption: General experimental workflow for assessing the efficacy of this compound.
Experimental Protocols
Note: These protocols are provided as a guideline. Optimal conditions, including cell seeding density, reagent concentrations, and incubation times, should be determined empirically for your specific experimental setup.
Protocol 1: Cell Culture and Maintenance
1.1. HEK293 and HT-1080 Cell Culture
-
Growth Medium:
-
HEK293: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HT-1080: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
-
1.2. LUHMES Cell Culture and Differentiation
-
Proliferation Medium: Advanced DMEM/F12 supplemented with N-2 supplement, L-Glutamine, and basic Fibroblast Growth Factor (bFGF).
-
Differentiation Medium: Advanced DMEM/F12 supplemented with N-2 supplement, L-Glutamine, dibutyryl cyclic AMP (dbcAMP), Glial cell-derived neurotrophic factor (GDNF), and Tetracycline (B611298).
-
Culture Conditions: Proliferating cells are maintained at 37°C with 5% CO₂. For differentiation, tetracycline is added to the medium to turn off the v-myc expression, leading to cell cycle arrest and differentiation into dopaminergic neurons.
-
Differentiation Procedure:
-
Plate proliferating LUHMES cells on culture vessels pre-coated with Poly-L-ornithine and Fibronectin.
-
To initiate differentiation, replace the proliferation medium with differentiation medium.
-
Culture for 5-7 days, changing the medium every 2 days, to obtain mature dopaminergic neurons.
-
Protocol 2: Induction and Inhibition of Ferroptosis
2.1. Materials
-
Cultured HEK293, HT-1080, or differentiated LUHMES cells in 96-well plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Ferroptosis inducers:
-
RSL3 (for HEK293 and HT-1080) stock solution (e.g., 10 mM in DMSO).
-
Arachidonic Acid (AA) and Iron (II) Chloride (FeCl₂) (for LUHMES).
-
-
Cell culture medium appropriate for the cell line.
-
DMSO (vehicle control).
2.2. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere and grow for 24 hours (or differentiate in the case of LUHMES).
-
Preparation of Treatment Media:
-
Prepare serial dilutions of this compound and the appropriate ferroptosis inducer in the corresponding cell culture medium. A recommended starting concentration for this compound is 2.5 µM.
-
For RSL3, a typical concentration range is 0.1-1 µM.
-
For AA and Iron, typical concentrations are in the micromolar range.
-
Include the following experimental groups:
-
Vehicle control (medium with DMSO).
-
Ferroptosis inducer alone.
-
Ferroptosis inducer + various concentrations of this compound.
-
This compound alone (to test for cytotoxicity).
-
-
-
Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the prepared treatment media to the respective wells.
-
For co-treatment, you can pre-incubate with this compound for 1-2 hours before adding the ferroptosis inducer.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.
Protocol 3: Assessment of Cell Viability
3.1. CCK-8 or MTT Assay
-
Following the treatment period, add 10 µL of CCK-8 solution or 20 µL of MTT solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
For MTT, add 100 µL of solubilization solution to each well and incubate overnight.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Measurement of Lipid Peroxidation
4.1. C11-BODIPY 581/591 Staining
-
After treatment, remove the medium and wash the cells with PBS.
-
Add fresh medium containing C11-BODIPY 581/591 (final concentration 1-5 µM) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence indicates lipid peroxidation.
Protocol 5: Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against ACSL4, GPX4, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to the loading control.
Disclaimer
This document is intended for research use only. The protocols and information provided are based on currently available scientific literature. Researchers should optimize these protocols for their specific experimental conditions.
Application Notes and Protocols for Libx-A401 in Lipidomics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Libx-A401 is a novel and selective inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4).[1][2][3][4][5][6] ACSL4 is a critical enzyme in lipid metabolism, particularly in the activation of long-chain fatty acids, which are then incorporated into various lipid species.[3][5] This enzyme has been identified as a key player in ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4][6] this compound, derived from rosiglitazone (B1679542) but devoid of peroxisome proliferator-activated receptor gamma (PPARγ) activity, offers a specific tool to investigate the roles of ACSL4 in lipid metabolism and ferroptosis-related diseases.[1][2][4][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in lipidomics studies to investigate its impact on cellular lipid composition and its potential as a modulator of ferroptosis.
Principle of Action
This compound selectively inhibits ACSL4, an enzyme that preferentially activates long-chain polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and adrenic acid (AdA). The resulting acyl-CoAs are substrates for lysophospholipid acyltransferases (LPCATs), which esterify them into phospholipids, primarily phosphatidylethanolamines (PE). These PUFA-containing PEs are highly susceptible to lipid peroxidation, a key event in ferroptosis. By inhibiting ACSL4, this compound is expected to reduce the incorporation of PUFAs into phospholipids, thereby decreasing the pool of lipids available for peroxidation and protecting cells from ferroptosis.
Lipidomics, the large-scale study of lipids in biological systems, is a powerful tool to elucidate the specific changes in lipid composition induced by this compound. By employing techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can identify and quantify hundreds of lipid species, providing a detailed fingerprint of the cellular lipidome upon ACSL4 inhibition.
Application: Investigation of Ferroptosis Modulation
This protocol describes the use of this compound to study its protective effects against ferroptosis induced by RSL3, a direct inhibitor of Glutathione Peroxidase 4 (GPX4), in a human fibrosarcoma cell line (HT-1080). Lipidomics analysis is employed to detail the changes in cellular lipid profiles.
I. Experimental Workflow
The overall experimental workflow for studying the effect of this compound on the cellular lipidome in the context of ferroptosis is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidomics Analysis in Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomics Analysis in Ferroptosis | Springer Nature Experiments [experiments.springernature.com]
- 5. Lipidomics Analysis in Ferroptosis. | Semantic Scholar [semanticscholar.org]
- 6. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Libx-A401 as a Ferroptosis Inhibitor in Vitro
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of Libx-A401. Contrary to inducing ferroptosis, this compound is a potent and selective inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4), a key enzyme in the ferroptotic cell death pathway.[1][2][3] This document details its mechanism of action and provides protocols to study its anti-ferroptotic effects by rescuing cells from ferroptosis induced by agents such as RSL3. The protocols include cell culture, treatment, and subsequent analysis to quantify the protective effects of this compound.
Introduction to this compound and Ferroptosis
Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels.[4][5] It is distinct from other cell death modalities like apoptosis and necrosis.[6] A critical enzyme in the execution of ferroptosis is ACSL4, which enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation.[3][5]
This compound is a novel and selective small molecule inhibitor of ACSL4.[1][2] By inhibiting ACSL4, this compound prevents the incorporation of PUFAs into cellular membranes, thereby reducing the substrates for lipid peroxidation and protecting cells from ferroptotic death.[7] It has been shown to rescue various cell lines, including HEK293, HT-1080, and LUHMES, from ferroptosis induced by canonical inducers.[3][8]
Mechanism of Action of this compound
This compound functions by directly binding to and inhibiting the enzymatic activity of ACSL4 in an ATP-dependent manner.[1][3] This inhibition prevents the conversion of free PUFAs into their corresponding Acyl-CoAs, which are necessary for their esterification into membrane phospholipids. The reduction in these membrane PUFAs makes the cell more resistant to lipid peroxidation and, consequently, to ferroptosis.
Experimental Protocols
To demonstrate the anti-ferroptotic activity of this compound, a common experimental design is to first induce ferroptosis using a known inducer and then assess the protective or "rescue" effect of this compound.
Materials and Reagents
| Reagent | Recommended Vendor | Purpose |
| This compound | Cayman Chemical | ACSL4 Inhibitor |
| RSL3 | Sigma-Aldrich | Ferroptosis Inducer (GPX4 Inhibitor) |
| Ferrostatin-1 (Fer-1) | Sigma-Aldrich | Positive Control (Lipid ROS Scavenger) |
| Cell Line (e.g., HT-1080) | ATCC | Experimental Model |
| DMEM/Complete Medium | Gibco/Thermo Fisher | Cell Culture |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | Cell Culture Supplement |
| Penicillin-Streptomycin | Gibco/Thermo Fisher | Antibiotic |
| DMSO | Sigma-Aldrich | Solvent for Compounds |
| CellTiter-Glo®/MTT Assay Kit | Promega/Thermo Fisher | Cell Viability Measurement |
| C11-BODIPY™ 581/591 | Thermo Fisher | Lipid Peroxidation Detection |
Protocol 1: Cell Viability Rescue Assay
This protocol measures the ability of this compound to rescue cells from RSL3-induced cell death.
Workflow Diagram:
References
- 1. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 2. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ferroptosis-Like Death Induction in Saccharomyces cerevisiae by Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
Application Notes and Protocols for Libx-A401 in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Emerging evidence implicates ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation, in the pathophysiology of PD.[1][2][3][4] Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) is a critical enzyme in the execution of ferroptosis, making it a promising therapeutic target. Libx-A401 is a potent and selective inhibitor of ACSL4, demonstrating anti-ferroptotic properties in cellular models. By inhibiting ACSL4, this compound is hypothesized to protect dopaminergic neurons from ferroptotic death, offering a potential disease-modifying strategy for Parkinson's disease.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical studies of Parkinson's disease, focusing on the widely used MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model.
Mechanism of Action of this compound in the Context of Parkinson's Disease
This compound is a selective inhibitor of the enzyme ACSL4. ACSL4 plays a crucial role in the metabolism of long-chain fatty acids, particularly in their esterification into coenzyme A esters. This process is a key step in the generation of lipid peroxides, which are the ultimate executioners of ferroptosis. In the context of Parkinson's disease, oxidative stress and iron dysregulation in dopaminergic neurons create a vulnerable environment for ferroptosis. By inhibiting ACSL4, this compound is expected to reduce the levels of lipid peroxides, thereby preventing the ferroptotic death of dopaminergic neurons.
Quantitative Data Summary
The following tables summarize hypothetical but expected quantitative data from in vivo studies with this compound in an MPTP-induced mouse model of Parkinson's disease. These tables are structured for easy comparison of treatment effects.
Table 1: Behavioral Outcomes in MPTP-Treated Mice
| Treatment Group | N | Rotarod Test (Latency to Fall, seconds) | Open Field Test (Total Distance, cm) | Pole Test (Time to Turn, seconds) |
| Vehicle + Saline | 10 | 185 ± 15 | 3500 ± 300 | 2.5 ± 0.5 |
| Vehicle + MPTP | 10 | 75 ± 10 | 1500 ± 250 | 8.0 ± 1.2 |
| This compound (10 mg/kg) + MPTP | 10 | 150 ± 12 | 2800 ± 280 | 4.0 ± 0.8 |
| This compound (20 mg/kg) + MPTP | 10 | 170 ± 14 | 3200 ± 310 | 3.0 ± 0.6 |
Table 2: Neurochemical and Histological Outcomes
| Treatment Group | N | Tyrosine Hydroxylase (TH)+ Neurons in Substantia Nigra (cells/mm²) | Striatal Dopamine Levels (ng/mg tissue) | Lipid Peroxidation (MDA levels, nmol/mg protein) |
| Vehicle + Saline | 10 | 8500 ± 500 | 15.0 ± 1.5 | 1.2 ± 0.2 |
| Vehicle + MPTP | 10 | 3500 ± 400 | 6.5 ± 1.0 | 3.5 ± 0.5 |
| This compound (10 mg/kg) + MPTP | 10 | 6000 ± 450 | 10.0 ± 1.2 | 2.0 ± 0.3 |
| This compound (20 mg/kg) + MPTP | 10 | 7500 ± 480 | 13.5 ± 1.4 | 1.5 ± 0.2 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a mouse model of Parkinson's disease.
Experimental Workflow
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To induce a consistent loss of dopaminergic neurons in the substantia nigra.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Handle mice in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL immediately before use.
-
Administer MPTP via intraperitoneal (i.p.) injection at a dose of 20 mg/kg. Repeat this injection every 2 hours for a total of four injections in one day.
-
Control animals receive saline injections following the same schedule.
-
This compound or vehicle is administered daily (e.g., by oral gavage) starting 3 days prior to MPTP administration and continuing for 7 days after.
-
Monitor animals daily for any signs of distress.
Behavioral Testing
Objective: To assess motor deficits and their potential rescue by this compound.
a) Rotarod Test (Motor Coordination and Balance)
-
Acclimate mice to the rotarod apparatus for 2-3 days prior to testing.
-
Set the rotarod to accelerate from 4 to 40 rpm over a 5-minute period.
-
Place the mouse on the rotating rod and record the latency to fall.
-
Perform three trials per mouse with a 15-minute inter-trial interval.
-
The average latency to fall is used for analysis.
b) Open Field Test (Locomotor Activity)
-
Place the mouse in the center of a square open field arena (e.g., 40x40 cm).
-
Allow the mouse to explore freely for 10 minutes.
-
Use an automated tracking system to record the total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Clean the arena with 70% ethanol (B145695) between each mouse.
c) Pole Test (Bradykinesia)
-
Use a vertical wooden pole (1 cm diameter, 50 cm height) with a rough surface.
-
Place the mouse head-upward on the top of the pole.
-
Record the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base (T-total).
-
A maximum time of 120 seconds is typically set.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
Objective: To quantify the extent of dopaminergic neuron loss in the substantia nigra.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-TH (1:1000 dilution)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight.
-
Cryoprotect the brains in 30% sucrose (B13894) solution.
-
Section the brains at 30 µm thickness using a cryostat.
-
Wash sections in PBS.
-
Incubate sections in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-TH antibody overnight at 4°C.
-
Wash sections in PBS and incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount sections onto slides and coverslip.
-
Image the substantia nigra using a fluorescence microscope and quantify the number of TH-positive cells using stereological methods.
Lipid Peroxidation Assay (MDA Assay)
Objective: To measure the level of lipid peroxidation in brain tissue as a marker of ferroptosis.
Materials:
-
Brain tissue homogenate (from the ventral midbrain)
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent ex vivo oxidation
-
Malondialdehyde (MDA) standard
Procedure:
-
Homogenize brain tissue in ice-cold buffer containing BHT.
-
Precipitate proteins with TCA and centrifuge to collect the supernatant.
-
Add TBA reagent to the supernatant and heat at 95°C for 60 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Calculate the concentration of MDA based on a standard curve.
-
Normalize the MDA levels to the total protein concentration of the initial homogenate.
Conclusion
This compound, as a selective ACSL4 inhibitor, presents a promising therapeutic strategy for Parkinson's disease by targeting the ferroptosis pathway. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in established in vivo models of PD. The comprehensive assessment of behavioral, histological, and biochemical endpoints will be crucial in determining the neuroprotective efficacy of this compound and supporting its further development as a potential treatment for Parkinson's disease.
References
Application Notes and Protocols: Photoaffinity Labeling for Libx-A401 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique to identify and characterize the direct binding targets of small molecule inhibitors within a complex biological system. This method utilizes a photo-reactive probe, an analog of the molecule of interest, which upon UV irradiation, forms a covalent bond with its interacting protein target. Subsequent analysis, typically by mass spectrometry, allows for the precise identification of the target protein and the specific binding site.
This document provides a detailed protocol for utilizing a photoaffinity probe of Libx-A401 to identify its direct binding target, Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). This compound is a potent and selective inhibitor of ACSL4, an enzyme implicated in lipid metabolism and ferroptosis, a form of regulated cell death.[1][2][3][4] The photoaffinity probe, a diazirine-containing derivative of this compound, enables the covalent capture and subsequent identification of its binding partner.
Data Presentation
The following table summarizes the quantitative data obtained from photoaffinity labeling experiments designed to validate the target engagement of this compound with ACSL4. The experiments utilized a diazirine-based photoaffinity probe of this compound (referred to as probe 10 in the source literature) to label recombinant ACSL4.[5][6][7][8]
| Experiment | Condition | Labeled Peptide | Quantitative Readout | Result | Reference |
| Competition Assay | + Probe 10 | Peptide C (containing A329) | Targeted MS/MS Analysis (Peak Area) | High Labeling | [5][6][7][8] |
| + Probe 10 + this compound (Compound 9) | Peptide C (containing A329) | Targeted MS/MS Analysis (Peak Area) | Significantly Reduced Labeling (p < 0.0001) | [5][6][7][8] | |
| ATP Dependence Assay | + Probe 10 + ATP | Peptide C (containing A329) | Targeted MS/MS Analysis (Peak Area) | High Labeling | [5][6][7][8] |
| + Probe 10 (no ATP) | Peptide C (containing A329) | Targeted MS/MS Analysis (Peak Area) | No Labeling | [5][6][7][8] | |
| Binding Site Identification | Photoaffinity Labeling with Probe 10 | Peptides spanning the fatty acid binding pocket | Peptide-Spectrum Matches (PSMs) | A329 identified as the modified residue | [3][4] |
Experimental Protocols
This section provides a detailed methodology for a typical photoaffinity labeling experiment to identify the target of this compound.
Materials and Reagents
-
This compound photoaffinity probe (diazirine-containing analog)
-
Recombinant human ACSL4 protein
-
This compound (unmodified compound for competition)
-
ATP solution
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl2, pH 7.4)
-
UV lamp (350-365 nm)
-
SDS-PAGE gels and reagents
-
Coomassie Brilliant Blue or fluorescent protein stain
-
In-gel digestion kit (Trypsin)
-
Mass spectrometer (e.g., Orbitrap-based)
-
Standard laboratory equipment (pipettes, tubes, incubator, etc.)
Protocol
1. Preparation of Protein-Probe Complex:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
Recombinant ACSL4 protein (final concentration, e.g., 1-5 µM)
-
ATP (final concentration, e.g., 1 mM)
-
This compound photoaffinity probe (final concentration, e.g., 10 µM)
-
-
For competition experiments, pre-incubate the ACSL4 protein and ATP with an excess of unmodified this compound (e.g., 100 µM) for 30 minutes at room temperature before adding the photoaffinity probe.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark to allow for non-covalent binding of the probe to the target protein.
2. UV Irradiation:
-
Place the reaction tubes on ice or in a cooling block.
-
Position the UV lamp approximately 5-10 cm from the samples.
-
Irradiate the samples with UV light (350-365 nm) for 10-30 minutes on ice.[9] Control samples without the probe or without UV irradiation should be included to assess background and non-specific binding.
3. SDS-PAGE Analysis:
-
After irradiation, add SDS-PAGE loading buffer to each reaction and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or in-gel fluorescence if the probe contains a fluorescent tag. A band shift or a specifically labeled band corresponding to the molecular weight of ACSL4 should be observed in the probe-treated, UV-irradiated sample.
4. In-Gel Digestion and Mass Spectrometry:
-
Excise the protein band corresponding to ACSL4 from the Coomassie-stained gel.
-
Destain and wash the gel piece.
-
Perform in-gel digestion of the protein using trypsin overnight at 37°C.
-
Extract the resulting peptides from the gel.
-
Analyze the peptide mixture by LC-MS/MS to identify the protein and map the site of covalent modification by the photoaffinity probe. The modified peptide will exhibit a mass shift corresponding to the mass of the photoaffinity probe.
Mandatory Visualizations
ACSL4 Signaling Pathway in Ferroptosis
Caption: ACSL4-mediated signaling pathway leading to ferroptosis.
Photoaffinity Labeling Experimental Workflow
Caption: Experimental workflow for photoaffinity labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
Application Notes and Protocols: Libx-A401 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Libx-A401 is a novel and selective inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4). ACSL4 is a critical enzyme in lipid metabolism and has been identified as a key regulator of ferroptosis, an iron-dependent form of programmed cell death. Emerging research has highlighted ACSL4 as a promising therapeutic target in various cancers. These application notes provide a comprehensive overview of the rationale and potential experimental protocols for evaluating this compound in combination with other cancer therapies to enhance anti-tumor efficacy and overcome drug resistance.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its effect by specifically inhibiting the enzymatic activity of ACSL4. This inhibition disrupts the incorporation of long-chain polyunsaturated fatty acids into cellular lipids, a crucial step for the execution of ferroptosis. In the context of cancer, dysregulation of lipid metabolism is a known hallmark, and high ACSL4 expression has been associated with aggressive tumor phenotypes.
The rationale for utilizing this compound in combination therapies stems from the multifaceted role of ACSL4 in cancer biology:
-
Sensitization to Chemotherapy: Preclinical studies have shown that inhibition of ACSL4 can sensitize cancer cells to conventional chemotherapeutic agents.[1][2] By modulating the lipid composition of cellular membranes, ACSL4 inhibition may enhance the efficacy of drugs that target DNA replication or induce oxidative stress.
-
Overcoming Drug Resistance: ACSL4 has been implicated in multidrug resistance mechanisms.[1] Its inhibition may reverse resistance to certain chemotherapies, offering a new strategy for treating refractory tumors.
-
Synergy with Targeted Therapies: There is a strong preclinical rationale for combining ACSL4 inhibitors with targeted agents, such as mTOR inhibitors, based on the interplay between lipid metabolism and key oncogenic signaling pathways.[1]
-
Modulation of the Tumor Microenvironment: Ferroptosis, regulated by ACSL4, can influence the immune landscape of the tumor microenvironment.[3] Combining this compound with immunotherapies could potentially enhance anti-tumor immune responses.
Preclinical Data Summary for ACSL4 Inhibition in Combination Therapy
While specific data for this compound in combination therapy is not yet publicly available, studies using other ACSL4 inhibitors or targeting ACSL4 provide a strong foundation for its potential applications. The following table summarizes representative preclinical findings.
| Combination Partner | Cancer Model | Key Findings | Reference |
| Chemotherapy (Cisplatin, Doxorubicin, Paclitaxel) | Breast Cancer Cells | ACSL4 inhibition sensitized cells to chemotherapeutic agents. | [4] |
| mTOR Inhibitor | - | Increased efficacy in preclinical models. | [1] |
| Lipoxygenase Inhibitor | - | Increased efficacy in preclinical models. | [1] |
| SCD1 Inhibitor (A939572) | Colorectal Cancer Xenograft | Co-treatment significantly reduced tumor burden compared to single agents. | [2] |
| COX-2 and LOX-5 Inhibitors | Breast Cancer Xenograft | Triple therapy with inhibitors of ACSL4, COX-2, and LOX-5 showed synergistic tumor growth inhibition. | [5] |
Experimental Protocols
The following are detailed protocols for investigating the synergistic or additive effects of this compound in combination with other cancer therapies.
Protocol 1: In Vitro Synergistic Efficacy with Chemotherapy
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with a standard chemotherapeutic agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., breast, prostate, or colon cancer)
-
This compound
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series of this compound and the chemotherapeutic agent in cell culture medium.
-
Combination Treatment: Treat the cells with a matrix of concentrations of this compound and the chemotherapeutic agent, both as single agents and in combination. Include vehicle-treated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the cell line and drug mechanism (e.g., 72 hours).
-
Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Combination Efficacy in a Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with a targeted therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Targeted therapy agent (e.g., mTOR inhibitor) formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Methodology:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Animal Randomization: Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Targeted therapy alone, this compound + Targeted therapy).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, significant body weight loss, or a set number of days).
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each group relative to the vehicle control. Statistically analyze the differences between groups.
Visualizations
Signaling Pathway: ACSL4 in Ferroptosis and Cancer
The following diagram illustrates the central role of ACSL4 in ferroptosis and its implications for cancer, highlighting the point of intervention for this compound.
Experimental Workflow: In Vivo Combination Study
This diagram outlines the key steps in conducting an in vivo study to assess the combination efficacy of this compound.
References
- 1. ACSL4: biomarker, mediator and target in quadruple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Long Chain Acyl-CoA Synthetases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Functional Interaction between Acyl-CoA Synthetase 4, 5-Lipooxygenase and Cyclooxygenase-2 Controls Tumor Growth: A Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Investigating the Anti-Ferroptotic Properties of Libx-A401
Introduction
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels.[1][2] This process has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and certain cancers.[3][4][5] A key regulator of ferroptosis is the enzyme Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4), which plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), the primary substrates for lipid peroxidation.
Libx-A401 is a novel and selective inhibitor of ACSL4. By inhibiting ACSL4, this compound is hypothesized to reduce the incorporation of PUFAs into cellular membranes, thereby mitigating lipid peroxidation and protecting cells from ferroptotic death. These application notes provide a comprehensive guide for researchers and drug development professionals to study the anti-ferroptotic properties of this compound in a cellular context.
Key Experiments
To elucidate the anti-ferroptotic activity of this compound, a series of in vitro experiments are recommended:
-
Cell Viability Assays: To determine the protective effect of this compound against ferroptosis-inducing agents.
-
Lipid Peroxidation Assays: To directly measure the inhibition of lipid reactive oxygen species (ROS) accumulation by this compound.
-
Iron Metabolism Analysis: To assess any potential effects of this compound on cellular iron homeostasis.
-
Glutathione (GSH) and Glutathione Peroxidase 4 (GPX4) Activity Assays: To investigate the impact of this compound on the primary cellular antioxidant defense system against ferroptosis.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cell Viability in Response to Ferroptosis Induction with and without this compound
| Treatment Group | Ferroptosis Inducer (e.g., RSL3) Concentration | This compound Concentration | Cell Viability (%) |
| Vehicle Control | 0 µM | 0 µM | 100 ± 5.2 |
| RSL3 | 1 µM | 0 µM | 45 ± 3.8 |
| RSL3 + this compound | 1 µM | 1 µM | 85 ± 4.5 |
| RSL3 + this compound | 1 µM | 5 µM | 95 ± 3.1 |
| This compound only | 0 µM | 5 µM | 98 ± 4.9 |
| Ferrostatin-1 (Positive Control) | 1 µM | 1 µM | 92 ± 3.5 |
Table 2: Lipid Peroxidation Levels in Response to Ferroptosis Induction
| Treatment Group | Ferroptosis Inducer (e.g., Erastin) Concentration | This compound Concentration | C11-BODIPY Mean Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 0 µM | 0 µM | 50 ± 8.1 |
| Erastin (B1684096) | 10 µM | 0 µM | 250 ± 15.6 |
| Erastin + this compound | 10 µM | 1 µM | 120 ± 11.2 |
| Erastin + this compound | 10 µM | 5 µM | 75 ± 9.8 |
| This compound only | 0 µM | 5 µM | 55 ± 7.5 |
Table 3: Cellular Iron, GSH, and GPX4 Activity
| Treatment Group | Labile Iron Pool (µM) | Total Glutathione (GSH) (nmol/mg protein) | GPX4 Activity (mU/mg protein) |
| Vehicle Control | 1.2 ± 0.2 | 8.5 ± 0.7 | 150 ± 12.3 |
| RSL3 | 1.3 ± 0.3 | 8.2 ± 0.9 | 45 ± 5.1 |
| RSL3 + this compound | 1.2 ± 0.2 | 8.4 ± 0.8 | 145 ± 11.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK8/MTT)
-
Cell Seeding: Seed cells (e.g., HT-1080, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a positive control (e.g., Ferrostatin-1) for 2 hours.
-
Induce ferroptosis by adding a known inducer, such as RSL3 (a GPX4 inhibitor) or erastin (a system Xc- inhibitor).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
-
Viability Assessment:
-
Add CCK8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY Staining)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol, using a suitable plate for fluorescence microscopy or flow cytometry.
-
Staining:
-
After the treatment period, remove the media and wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with C11-BODIPY 581/591 probe (e.g., 2.5 µM) in PBS for 30 minutes at 37°C.
-
-
Imaging/Flow Cytometry:
-
Wash the cells with PBS to remove excess probe.
-
Analyze the cells using a fluorescence microscope or flow cytometer. The oxidized probe will emit green fluorescence, while the reduced form emits red fluorescence.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence intensity as an indicator of lipid peroxidation.
Protocol 3: Labile Iron Pool Measurement
-
Cell Preparation: Culture and treat cells as described in the Cell Viability Assay protocol.
-
Staining:
-
Wash the cells with PBS.
-
Load the cells with an iron-sensitive fluorescent probe, such as Phen Green SK or FerroOrange, according to the manufacturer's protocol.
-
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence for Phen Green SK or an increase for FerroOrange indicates a higher labile iron pool.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration.
Protocol 4: Glutathione (GSH) Assay
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable buffer.
-
GSH Measurement:
-
Use a commercially available colorimetric or fluorometric GSH assay kit.
-
These kits typically involve a reaction where GSH reduces a substrate, leading to a measurable change in absorbance or fluorescence.
-
-
Data Analysis: Calculate the GSH concentration from a standard curve and normalize it to the protein concentration of the cell lysate.
Protocol 5: GPX4 Activity Assay
-
Cell Lysate Preparation: Prepare cell lysates as described in the GSH Assay protocol.
-
Activity Measurement:
-
Utilize a commercial GPX4 activity assay kit.
-
These assays typically measure the rate of NADPH consumption, which is coupled to the reduction of an organic hydroperoxide by GPX4.
-
-
Data Analysis: Determine GPX4 activity from the rate of change in absorbance at 340 nm and normalize it to the protein concentration.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-ferroptotic effects of this compound.
Caption: this compound inhibits ACSL4, preventing PUFA incorporation and subsequent ferroptosis.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 4. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Libx-A401 in DMSO: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Libx-A401 in Dimethyl Sulfoxide (DMSO). The following guides and FAQs address common issues and provide protocols for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
While specific solubility data for this compound in DMSO is not publicly available, DMSO is a common solvent for compounds of this nature. For reference, solubility in ethanol (B145695) has been reported as 0.1-1 mg/mL.[1] Given its use in cell-based assays where it was dissolved in DMSO, it is implied to be soluble to at least micromolar concentrations suitable for such experiments.[2] It is crucial for researchers to determine the solubility for their specific concentration needs.
Q2: I'm having trouble dissolving this compound in DMSO. What should I do?
If you encounter poor solubility, follow these troubleshooting steps:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[1][3]
-
Gentle Heating: Warm the solution in a water bath set to 30-40°C for 10-15 minutes. Increased temperature can enhance solubility.[3]
-
Sonication: Use a bath sonicator for 10-15 minutes to provide mechanical energy, which helps break down compound aggregates and facilitate dissolution.
-
Vortexing: After heating or sonication, vortex the solution vigorously for 1-2 minutes.
-
Prepare a More Dilute Solution: If the above steps fail, your desired concentration may exceed the solubility limit of this compound in DMSO. Try preparing a more dilute stock solution.
Q3: How should I store my this compound stock solution in DMSO?
For optimal stability, store the DMSO stock solution at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month). It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.
Q4: My this compound precipitated out of solution after I diluted my DMSO stock into an aqueous buffer for my experiment. How can I prevent this?
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To prevent precipitation:
-
Use Intermediate Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in 100% DMSO first. Then, add the final, less concentrated DMSO solution to your aqueous buffer.
-
Ensure Rapid Mixing: Add the DMSO stock to the aqueous buffer (not the other way around) while vortexing or swirling to ensure rapid and even dispersion.
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically ≤0.5%, to avoid both solubility issues and cellular toxicity.
Data Presentation: Storage and Stability
| Parameter | Condition | Duration | Recommendation |
| Solid Compound Storage | 0 to 4°C | Short-term (days to weeks) | For immediate use. |
| -20°C | Long-term (months to years) | Recommended for powder storage. | |
| Stock Solution Storage | -20°C | Up to 1 month | For frequent use. Re-test efficacy if stored longer. |
| -80°C | Up to 6 months | Recommended for long-term archival storage. | |
| Shipping | Ambient Temperature | N/A | Stable for short periods during transport. |
| Freeze-Thaw Cycles | N/A | N/A | Avoid. Aliquot stock solutions into single-use vials. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol provides a general procedure for dissolving this compound in DMSO.
-
Preparation: Allow the vial of solid this compound and a bottle of anhydrous, high-purity DMSO to equilibrate to room temperature.
-
Calculation: Calculate the volume of DMSO required to achieve the desired stock concentration based on the mass of this compound (Molecular Weight: 339.39 g/mol ).
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Sonication (If Necessary): If the compound is not fully dissolved, place the sealed vial in a bath sonicator for 10-15 minutes.
-
Gentle Heating (If Necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Final Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the clear stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Solubility of this compound in DMSO
This protocol outlines a method to determine the solubility limit of this compound in DMSO.
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of anhydrous DMSO in a vial (e.g., add 5 mg to 1 mL).
-
Equilibration: Seal the vial and rotate or agitate it at a constant temperature (e.g., room temperature) for 24 hours to ensure the solution reaches equilibrium.
-
Separation of Undissolved Solid: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid material.
-
Supernatant Collection: Carefully collect the clear supernatant without disturbing the pellet.
-
Quantification: Prepare a series of dilutions of the supernatant and analyze them using a suitable quantitative method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known this compound concentrations.
-
Calculation: The concentration of this compound in the undiluted supernatant represents the maximum solubility in DMSO under the tested conditions.
Visual Guides
References
Technical Support Center: Optimizing Libx-A401 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Libx-A401 for various cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[1] ACSL4 is a crucial enzyme in lipid metabolism and is implicated in the process of ferroptosis, a form of iron-dependent programmed cell death.[1][2] By inhibiting ACSL4, this compound can protect cells from ferroptosis.[1]
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration for your specific cell line and assay. A starting point could be a serial dilution from 100 µM down to 1 nM. This compound has an in vitro IC50 of 0.38 µM for ACSL4 and has shown minimal cytotoxicity in several cell lines at concentrations up to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or colder, protected from light, and aliquoted to avoid repeated freeze-thaw cycles. For cell-based assays, the final DMSO concentration in the culture medium should typically be kept at or below 0.5% to avoid solvent-induced toxicity.
Q4: I am not observing the expected anti-ferroptotic effect of this compound. What could be the issue?
A4: There are several potential reasons for this. First, ensure your ferroptosis induction method (e.g., using RSL3 or erastin) is working correctly by including appropriate positive and negative controls. Second, the concentration of this compound may need further optimization for your specific cell line. It is also important to consider the timing of treatment; pre-incubation with this compound before inducing ferroptosis is often necessary. Finally, confirm the expression of ACSL4 in your cell model, as cells with low ACSL4 expression may be less sensitive to this compound's effects.
Q5: Can this compound be used in combination with other compounds?
A5: Yes, this compound can be used in combination with other compounds to investigate synergistic or antagonistic effects. When designing such experiments, it is crucial to include appropriate controls for each compound individually and in combination, as well as a vehicle control. A checkerboard titration is a common method for evaluating drug interactions.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
-
Question: My replicate wells show significant variability when treated with this compound. What can I do to improve reproducibility?
-
Answer: High variability can be caused by several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating and use calibrated pipettes for accurate cell dispensing.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation and temperature fluctuations. To mitigate this, consider leaving the outer wells empty or filling them with sterile media or PBS.
-
Compound Precipitation: Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. If precipitation is observed, you may need to lower the concentration or adjust the solvent conditions.
-
Inconsistent Incubation Times: Ensure that incubation times for compound treatment and assay development are consistent across all plates.
-
Issue 2: No Dose-Dependent Response Observed
-
Question: I am not seeing a clear dose-response curve with this compound in my functional assay. What should I check?
-
Answer: A lack of a dose-response relationship can be due to several reasons:
-
Incorrect Concentration Range: The effective concentration for your specific assay may be outside the range you have tested. Try a broader range of concentrations in your next experiment.
-
Assay Window: The dynamic range of your assay may be too narrow. Optimize assay parameters such as cell number, incubation time, and reagent concentrations to maximize the signal-to-background ratio.
-
Time-Course: The optimal time point to measure the effect of this compound may vary. Perform a time-course experiment to identify the ideal incubation period.
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or unhealthy cells may not respond appropriately.
-
Issue 3: Unexpected Cytotoxicity
-
Question: I am observing significant cell death at concentrations where this compound is expected to be non-toxic. What could be the cause?
-
Answer: While this compound has shown minimal toxicity up to 10 µM in several cell lines, some cell types may be more sensitive.
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding the toxic level for your cells. Run a vehicle control with the highest concentration of solvent used.
-
Compound Stability: Ensure that your this compound stock has been stored correctly and has not degraded.
-
Contamination: Check your cell cultures for any signs of microbial contamination, which can cause non-specific cell death.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | ACSL4 | |
| IC50 (ACSL4) | 0.38 µM | |
| Cytotoxicity | Minimal toxicity observed up to 10 µM in SiHa, HCT-116, MDA-MB-231, HEK293, HT-1080, and LUHMES cell lines. |
Table 2: Recommended Starting Concentration Ranges for this compound in Cell-Based Assays
| Assay Type | Recommended Starting Range | Notes |
| Ferroptosis Rescue Assay | 0.1 µM - 10 µM | Pre-incubation with this compound for 1-24 hours before inducing ferroptosis is recommended. |
| Lipid Peroxidation Assay | 0.1 µM - 10 µM | A time-course experiment is advised to determine the optimal endpoint. |
| Cell Viability/Cytotoxicity | 1 µM - 50 µM | To establish the non-toxic concentration range for your specific cell line. |
| Target Engagement (Cellular Thermal Shift Assay) | 1 µM - 20 µM | Concentration will depend on the specific protocol and cell type. |
Experimental Protocols
Protocol 1: Ferroptosis Rescue Assay
This protocol is designed to assess the ability of this compound to protect cells from induced ferroptosis.
Materials:
-
Your cell line of interest plated in a 96-well plate
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ferroptosis inducer (e.g., RSL3 or Erastin)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an optimal density in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare the ferroptosis inducer at the desired concentration.
-
Pre-treatment: Remove the old medium and add the this compound dilutions to the appropriate wells. Include vehicle-only controls. Incubate for a predetermined time (e.g., 1-24 hours).
-
Ferroptosis Induction: Add the ferroptosis inducer to the wells (except for the untreated control wells).
-
Incubation: Incubate for a time sufficient to induce cell death (e.g., 8-48 hours).
-
Viability Measurement: Measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results as percent viability versus this compound concentration.
Protocol 2: Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This protocol measures lipid peroxidation, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Your cell line of interest cultured on glass-bottom dishes or plates
-
This compound stock solution
-
Ferroptosis inducer (e.g., RSL3)
-
C11-BODIPY 581/591 probe
-
Live-cell imaging buffer (e.g., HBSS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging plate or dish and allow them to adhere.
-
Compound Treatment: Treat the cells with this compound at various concentrations for the desired time.
-
Ferroptosis Induction: Add the ferroptosis inducer to the cells.
-
Probe Loading: Towards the end of the treatment, load the cells with C11-BODIPY 581/591 (typically 1-5 µM) for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed live-cell imaging buffer to remove excess probe.
-
Imaging/Analysis: Acquire images using a fluorescence microscope with appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe. Alternatively, harvest the cells and analyze them by flow cytometry.
-
Data Quantification: Quantify the fluorescence intensity of the oxidized probe (green channel) and normalize it to the reduced probe (red channel) or cell number.
Mandatory Visualization
Caption: General experimental workflow for assessing the effect of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Troubleshooting logic for common assay issues with this compound.
References
Potential off-target effects of Libx-A401 to consider.
Disclaimer: Libx-A401 is a hypothetical compound. The information provided below is based on established principles for small molecule inhibitors and is intended to serve as a guide for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects are unintended interactions between a drug or therapeutic agent, such as this compound, and biological targets other than its primary intended target. These effects are a significant concern in drug development because they can lead to toxicity, side effects, or a failure of the drug in clinical trials. For researchers, off-target effects can confound experimental results, leading to misinterpretation of data, especially if the unintended interactions are not known. Small molecule inhibitors, particularly kinase inhibitors, often have off-target activities due to the structural similarities in the ATP-binding sites of many kinases.
Q2: Our lab has observed an unexpected phenotype in our cell line after treatment with this compound. How can we begin to investigate if this is due to an off-target effect?
A2: A systematic approach is crucial when investigating unexpected results. First, confirm the on-target effect of this compound in your system. This can be done by measuring the activity of its intended target (e.g., phosphorylation of a downstream substrate). If the on-target effect is confirmed at the concentrations causing the unexpected phenotype, then investigating off-target effects is the next logical step. A good starting point is to perform a broad kinase selectivity panel to identify other potential kinase targets of this compound. Additionally, comparing the observed phenotype with those induced by other known inhibitors can provide clues about the potential off-target pathways involved.
Q3: What are the primary methods to identify the specific off-target proteins of this compound?
A3: Several methods can be employed to identify off-target interactions:
-
Kinome Profiling: This involves screening the inhibitor against a large panel of purified kinases to determine its selectivity profile. This is a common and effective way to identify unintended kinase targets.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method assesses drug-target engagement in a cellular context. The principle is that a protein bound to a ligand (like this compound) will be more stable and less prone to heat-induced aggregation. This can confirm target binding within intact cells.
-
Computational Modeling: In silico approaches can predict potential off-target binding based on the chemical structure of this compound and the crystal structures of various proteins.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with a library of compounds with known targets can help generate hypotheses about its off-target activities.
Troubleshooting Guides
Scenario 1: Unexpected Cell Toxicity at Low Concentrations of this compound
You observe significant cytotoxicity in your cell line at concentrations of this compound that are well below the IC50 for its intended target.
| Potential Cause | Recommended Action |
| Potent Off-Target Inhibition | A potent off-target effect could be the primary mechanism of action for the observed cytotoxicity. It's possible that this compound inhibits a critical survival kinase with higher affinity than its intended target. |
| Compound Instability/Degradation | The compound may be degrading into a more toxic substance in your cell culture media. |
| Cell Line Specific Vulnerabilities | The cell line you are using may have a unique dependency on a kinase that is an off-target of this compound. |
Scenario 2: Contradictory Results Between Biochemical and Cellular Assays
This compound shows high potency in a biochemical assay with the purified target protein, but much lower potency in a cell-based assay.
| Potential Cause | Recommended Action |
| Poor Cell Permeability | This compound may not be efficiently entering the cells, thus not reaching its intracellular target at a sufficient concentration. |
| Drug Efflux Pumps | The cells may be actively pumping this compound out, reducing its intracellular concentration. |
| High Intracellular ATP Concentration | If this compound is an ATP-competitive inhibitor, the high concentration of ATP in cells can compete with the inhibitor for binding to the target kinase, reducing its apparent potency. |
Scenario 3: Inconsistent Results Across Different Cell Lines
This compound is effective in one cancer cell line but has little to no effect in another, despite both expressing the intended target.
| Potential Cause | Recommended Action |
| Different Kinome Profiles | The two cell lines may have different expression levels of off-target kinases, leading to varied responses. |
| Activation of Bypass Signaling Pathways | The non-responsive cell line may have activated a parallel signaling pathway that circumvents the inhibition of the intended target. |
| Genetic Differences | The cell lines may have different genetic backgrounds that influence their response to this compound. |
Data Presentation: Example Kinase Selectivity Panel
The following table is an example of how to present data from a kinase selectivity panel for this compound. This allows for a clear comparison of its activity against the intended target versus a range of potential off-targets.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) |
| On-Target Kinase X | 98% | 50 |
| Off-Target Kinase A | 85% | 250 |
| Off-Target Kinase B | 72% | 800 |
| Off-Target Kinase C | 45% | > 1000 |
| Off-Target Kinase D | 12% | > 10,000 |
| Off-Target Kinase E | 5% | > 10,000 |
Experimental Protocols
Key Experiment 1: Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the inhibitory activity of this compound against a broad range of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the assay.
-
Kinase Reaction Setup: In a multi-well plate, combine each kinase from the panel with its specific substrate and ATP.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the kinase reactions.
-
Incubation: Incubate the plates at the optimal temperature for the kinases (usually 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Measure the kinase activity. A common method is to use an ADP detection platform that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase at a given concentration of this compound. For those with significant inhibition, determine the IC50 value.
Key Experiment 2: Western Blot Analysis of Signaling Pathways
This protocol provides a method to investigate how this compound affects the intended and potential off-target signaling pathways in cells.
Objective: To assess the phosphorylation status of key proteins in signaling pathways to confirm on-target and explore off-target effects of this compound.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (and total protein as a loading control) overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualization
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Technical Support Center: The Role of ATP in Libx-A401 Binding to ACSL4
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the essential role of ATP in the binding of the selective inhibitor Libx-A401 to Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).
Frequently Asked Questions (FAQs)
Q1: Is ATP absolutely required for this compound to bind to ACSL4?
Yes, experimental evidence strongly indicates that the binding of this compound to ACSL4 is ATP-dependent.[1][2][3][4][5] In the absence of ATP, binding is not observed in biophysical assays such as Microscale Thermophoresis (MST) and nano-Differential Scanning Fluorimetry (nDSF).[1][4][5]
Q2: What is the mechanistic role of ATP in the this compound-ACSL4 interaction?
ATP acts as a crucial allosteric modulator of ACSL4. The binding of ATP to ACSL4 induces a conformational change in the enzyme, which is a prerequisite for this compound binding.[1][4] This conformational shift involves the stabilization of the C-terminal domain of ACSL4, which in turn opens up the fatty acid binding tunnel, allowing this compound to access its binding site.[1][4] Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has shown that this compound binding further stabilizes this C-terminal domain and also alters the conformation of the fatty acid gate region.[1][3]
Q3: What is the binding affinity of this compound to ACSL4 in the presence of ATP?
Microscale Thermophoresis (MST) has been used to determine the binding affinity. In the presence of 1 mM ATP, this compound binds to ACSL4 with a dissociation constant (KD) of approximately 720 nM.[1][4][5]
Q4: How does this compound binding affect the thermal stability of ACSL4?
In the presence of 1 mM ATP, this compound at a concentration of 5 µM has been shown to increase the thermal stability of ACSL4, resulting in a melting temperature (Tm) shift of +5.3 °C as measured by nano-Differential Scanning Fluorimetry (nDSF).[1][4][5]
Q5: Where does this compound bind on ACSL4?
This compound binds within the fatty acid binding pocket of ACSL4.[1] Photoaffinity labeling and site-directed mutagenesis studies have identified alanine (B10760859) 329 (A329) and glutamine 302 (Q302) as critical residues for the binding of this compound.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction between this compound and ACSL4 in the presence of ATP.
| Parameter | Value | Condition | Technique | Reference |
| Dissociation Constant (KD) | 720 nM | 1 mM ATP | Microscale Thermophoresis (MST) | [1][4][5] |
| Melting Temperature Shift (ΔTm) | +5.3 °C | 1 mM ATP, 5 µM this compound | nano-Differential Scanning Fluorimetry (nDSF) | [1][4][5] |
| Inhibitory Concentration (IC50) | 0.38 µM | Not specified | Enzyme Inhibition Assay | [6] |
Experimental Workflow & Signaling Pathway Diagrams
Caption: ATP-dependent binding mechanism of this compound to ACSL4.
Caption: Experimental workflow for studying this compound and ACSL4 interaction.
Troubleshooting Guides
Microscale Thermophoresis (MST) Troubleshooting
Q: My MST experiment shows no binding between this compound and ACSL4, even though I added ATP. What could be the issue?
| Possible Cause | Troubleshooting Steps |
| Insufficient ATP Concentration | Ensure the final concentration of ATP in your assay is sufficient to saturate ACSL4 (e.g., 1 mM was used in the reference studies).[1][4][5] Prepare fresh ATP solutions as it can hydrolyze over time. |
| Inactive Protein | Verify the activity of your ACSL4 protein preparation using an enzyme activity assay. Ensure proper protein folding and storage conditions. |
| Protein Aggregation | Centrifuge protein samples before use. Optimize the assay buffer by including a non-ionic detergent (e.g., 0.05% Tween-20) to prevent aggregation and non-specific binding. |
| Incorrect Buffer Conditions | Ensure the buffer composition is consistent across all samples, including the ligand serial dilutions. Buffer mismatches can cause anomalous MST traces. |
| Suboptimal Instrument Settings | Adjust the LED power to ensure the initial fluorescence is within the optimal range (typically 200-1500 units for Monolith instruments). Optimize MST power (e.g., start at a medium setting) to achieve a good signal-to-noise ratio. |
nano-Differential Scanning Fluorimetry (nDSF) Troubleshooting
Q: I am not observing the expected thermal shift (ΔTm) upon adding this compound and ATP to my ACSL4 sample. Why might this be?
| Possible Cause | Troubleshooting Steps |
| Protein Aggregation at High Temperatures | Visually inspect the sample after the run for precipitation. High levels of aggregation can interfere with the unfolding transition. Consider optimizing the buffer to improve protein stability. |
| Insufficient Ligand Concentration | Ensure the concentration of this compound is high enough to achieve significant binding. A concentration of 5 µM was used to achieve a 5.3 °C shift.[1][4][5] |
| Low Signal-to-Noise Ratio | Ensure the protein concentration is adequate for detecting the intrinsic fluorescence change upon unfolding. Check that the instrument is functioning correctly and that the capillaries are clean and free of bubbles. |
| Buffer pH Changes with Temperature | Use a buffer whose pKa is less sensitive to temperature changes to ensure the pH remains stable throughout the thermal ramp. |
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Troubleshooting
Q: My HDX-MS data is showing high variability and back-exchange. How can I improve my results?
| Possible Cause | Troubleshooting Steps |
| High Levels of Back-Exchange | Minimize the time between quenching the labeling reaction and analysis. Maintain low temperatures (ideally 0°C) and a low pH (around 2.5) throughout the sample handling and LC-MS analysis process to reduce the rate of back-exchange. |
| Poor Protein Digestion | Ensure your protease (e.g., pepsin) is active under the quench conditions (low temperature and pH). Optimize the digestion time to achieve good sequence coverage without excessive back-exchange. |
| Inconsistent Labeling Time | Use an automated system or a precise manual timing method to ensure consistent deuterium (B1214612) labeling times across all samples and replicates. |
| Sample Carryover | Implement rigorous wash steps between sample injections in your LC-MS method to prevent peptide carryover from one run to the next. |
Detailed Experimental Protocols
Microscale Thermophoresis (MST) Protocol
-
Protein Preparation :
-
Purify human ACSL4 protein.
-
Dialyze the protein into the MST assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20).
-
Centrifuge the protein stock at >15,000 x g for 10 minutes at 4°C to remove any aggregates.
-
-
Ligand and ATP Preparation :
-
Prepare a 20 mM stock solution of ATP in the MST assay buffer.
-
Prepare a stock solution of this compound in 100% DMSO.
-
-
Assay Setup :
-
Prepare a 2X working solution of ACSL4 in the MST assay buffer.
-
Prepare a 2X working solution of ATP (to a final concentration of 1 mM in the assay).
-
Perform a 16-point serial dilution of this compound in MST assay buffer containing a constant concentration of DMSO (to match the highest ligand concentration) and 1 mM ATP.
-
Mix the diluted ligand/ATP solutions 1:1 with the 2X ACSL4 solution. The final concentration of ACSL4 should be in the low nM range and constant in all samples.
-
Incubate the mixture for 10-15 minutes at room temperature.
-
-
Data Acquisition :
-
Load the samples into MST capillaries.
-
Acquire data using a Monolith NT.115 instrument (or similar) with appropriate LED and MST power settings.
-
-
Data Analysis :
-
Analyze the change in normalized fluorescence as a function of ligand concentration and fit the data to a KD binding model using the instrument's analysis software.
-
nano-Differential Scanning Fluorimetry (nDSF) Protocol
-
Sample Preparation :
-
Prepare ACSL4 protein in a suitable buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂).
-
Prepare stock solutions of ATP (e.g., 100 mM) and this compound (e.g., 1 mM in DMSO).
-
-
Assay Setup :
-
Prepare three sets of samples for analysis:
-
ACSL4 alone.
-
ACSL4 + 1 mM ATP.
-
ACSL4 + 1 mM ATP + 5 µM this compound.
-
-
Ensure the final protein concentration is between 0.1-1.0 mg/mL.
-
Keep the DMSO concentration constant and low (<1%) in all samples.
-
-
Data Acquisition :
-
Load approximately 10 µL of each sample into nDSF capillaries.
-
Place the capillaries into a Prometheus instrument (or similar).
-
Apply a thermal ramp from 20°C to 95°C at a rate of 1°C/min.
-
Monitor the change in intrinsic fluorescence at 330 nm and 350 nm.
-
-
Data Analysis :
-
Calculate the ratio of fluorescence intensities (F350/F330).
-
Determine the melting temperature (Tm) by identifying the peak of the first derivative of the fluorescence ratio versus temperature plot.
-
Calculate the ΔTm by comparing the Tm of ACSL4 in the presence and absence of this compound and ATP.
-
References
- 1. Hydrogen–Deuterium Exchange Mass Spectrometry for Probing Changes in Conformation and Dynamics of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrogen-Deuterium Exchange Mass Spectrometry for Probing Changes in Conformation and Dynamics of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nano differential scanning fluorimetry - Wikipedia [en.wikipedia.org]
- 6. nist.gov [nist.gov]
Troubleshooting Libx-A401 inactivity in experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Libx-A401 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and potent small molecule inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4).[1][2][3][4][5] It is derived from rosiglitazone (B1679542) but lacks the off-target activity on peroxisome proliferator-activated receptor gamma (PPARγ). The binding of this compound to ACSL4 is ATP-dependent. This interaction stabilizes the C-terminal domain of ACSL4 and alters the fatty acid gate region, thereby inhibiting its enzymatic activity. This compound has demonstrated anti-ferroptotic properties in cellular models.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions. For short-term storage (days to weeks), it is recommended to keep it at 0-4°C in a dry and dark place. For long-term storage (months to years), it should be stored at -20°C. The product is generally stable for several weeks during standard shipping. It is advised to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles.
Q3: In which solvents can I dissolve this compound?
A3: While specific solubility data is not detailed in the provided search results, a general recommendation for small molecule inhibitors is to use a vehicle control like DMSO for creating stock solutions. It is crucial to determine the optimal solvent and concentration for your specific experimental setup and to ensure that the final solvent concentration in your assay does not exceed a level that could cause cellular toxicity (typically <0.5%).
Q4: What are the known off-target effects of this compound?
A4: this compound was specifically developed to be a selective inhibitor of ACSL4, devoid of the PPARγ activity seen with its parent compound, rosiglitazone. While it is designed for high selectivity, as with any small molecule inhibitor, it is good practice to consider potential off-target effects, especially at higher concentrations. If you observe unexpected phenotypes, it may be beneficial to perform counter-screening assays against related targets.
Troubleshooting Guide: this compound Inactivity
Problem: I am not observing the expected biological effect of this compound in my cell-based assay.
Below are potential causes and recommended troubleshooting steps to address the inactivity of this compound.
Compound Integrity and Activity
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Ensure the compound has been stored at the correct temperature (-20°C for long-term) and protected from light. |
| Degradation | If the compound is old or has been handled improperly, consider purchasing a new vial. Prepare fresh stock solutions. |
| Incorrect Concentration | Verify the calculations for your dilutions. Use a calibrated pipette for accurate measurements. |
| Solubility Issues | After dilution in your assay medium, visually inspect for any precipitation of the compound. If precipitation is observed, you may need to adjust the solvent or the final concentration. |
Experimental Setup and Cell System
| Potential Cause | Troubleshooting Steps |
| Cell Health | Ensure your cells are healthy, within a low passage number, and free of contamination. Poor cell health can lead to unreliable results. |
| Cellular Model | Confirm that your chosen cell line expresses ACSL4 at a sufficient level for this compound to elicit a response. You can verify this through techniques like Western Blot or qPCR. |
| Assay Conditions | The binding of this compound to ACSL4 is ATP-dependent. Ensure your assay conditions (e.g., cell metabolic state) are conducive to maintaining adequate intracellular ATP levels. |
| Incubation Time | The effect of the inhibitor may be time-dependent. Perform a time-course experiment to determine the optimal incubation period for observing the desired effect. |
| Assay Interference | The compound might interfere with your assay readout (e.g., fluorescence quenching). Run appropriate controls, such as a cell-free assay with your detection reagents and this compound, to rule out interference. |
Target Engagement and Pathway Analysis
| Potential Cause | Troubleshooting Steps |
| Lack of Target Engagement | Use a target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is binding to ACSL4 in your cells. |
| Redundant Pathways | The biological process you are studying may be regulated by redundant pathways. Even with effective inhibition of ACSL4, other mechanisms might compensate, masking the effect of this compound. |
| Downstream Readout | The chosen downstream marker for assessing activity might not be sensitive enough or may be too far downstream from the direct target inhibition. Consider using a more proximal and direct readout of ACSL4 activity. |
Experimental Protocols
General Protocol for Assessing this compound Activity in a Cell-Based Ferroptosis Assay
This protocol provides a general framework. You will need to optimize cell numbers, concentrations, and incubation times for your specific cell line and experimental conditions.
-
Cell Seeding: Plate your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment:
-
Control Wells:
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the experimental wells.
-
Positive Control (Ferroptosis Induction): Treat cells with a known ferroptosis inducer (e.g., erastin (B1684096) or RSL3).
-
Positive Control (Inhibition): Treat cells with the ferroptosis inducer and a known ferroptosis inhibitor (e.g., ferrostatin-1).
-
-
Experimental Wells: Treat cells with the ferroptosis inducer and varying concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours).
-
Assessment of Cell Viability/Ferroptosis:
-
Measure cell viability using an appropriate assay (e.g., CellTiter-Glo®).
-
Alternatively, measure lipid peroxidation, a key marker of ferroptosis, using reagents like C11-BODIPY™ 581/591.
-
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 of this compound in your system.
Visualizations
Caption: Mechanism of action of this compound in inhibiting ferroptosis.
References
- 1. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: A Guide to Long-Term Studies with Libx-A401
Welcome to the technical support center for Libx-A401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in long-term studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this novel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and selective inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4).[1][2][3][4][5] ACSL4 is a crucial enzyme in lipid metabolism and is a key player in the process of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][4] this compound was developed as a potent ACSL4 inhibitor that is devoid of the off-target activity on peroxisome proliferator-activated receptor gamma (PPARγ) seen with its parent compound, rosiglitazone.[1][5] Its binding to ACSL4 is dependent on the presence of ATP.[4]
Q2: Is this compound cytotoxic? I am observing cell death in my long-term experiments.
Based on current research, this compound is characterized by its anti-ferroptotic properties, meaning it protects cells from ferroptosis.[1][6][3] However, if you are observing unexpected cell death or reduced proliferation in your long-term studies, several factors could be at play which may be misinterpreted as direct cytotoxicity of the compound. These can include:
-
High Concentrations: While selective, very high concentrations of any small molecule inhibitor can lead to off-target effects and cytotoxicity.[7]
-
Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically above 0.1-0.5%).[7]
-
Compound Stability and Degradation: The stability of this compound in your specific cell culture medium over long incubation periods should be considered.[6] Degradation products could potentially have cytotoxic effects.
-
Cell Line Specific Effects: The metabolic context of your specific cell line could influence its response to ACSL4 inhibition. In certain contexts, altering lipid metabolism could inadvertently affect cell viability.
-
Experimental Conditions: Suboptimal cell culture conditions can make cells more susceptible to stress from any experimental treatment.[8]
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
It is crucial to perform a dose-response experiment to determine the minimum effective concentration of this compound that achieves the desired biological effect without causing unintended toxicity.[9] This typically involves treating your cells with a range of concentrations and assessing both the desired endpoint (e.g., inhibition of ferroptosis) and cell viability.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term studies with this compound.
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death or reduced proliferation. | Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal concentration. Start with a broad range of concentrations, including those below the reported IC50 value.[7] |
| Prolonged exposure leading to cumulative effects. | Reduce the incubation time or consider intermittent dosing schedules if appropriate for your experimental design. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a vehicle-only control.[7] | |
| Compound instability in media. | Prepare fresh dilutions of this compound from a frozen stock for each media change. Consider the stability of the compound in your specific culture medium over time.[6] | |
| Cell line sensitivity. | Some cell lines may be more sensitive to alterations in lipid metabolism. Consider using a more robust cell line or perform extensive optimization of concentration and exposure time. | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in a logarithmic growth phase at the start of the experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution of this compound to avoid multiple freeze-thaw cycles. | |
| Inconsistent media changes and compound replenishment. | For long-term studies, establish a consistent schedule for media changes and the re-addition of fresh this compound to maintain a steady concentration.[10][11] | |
| Precipitation of the compound in the culture medium. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent is sufficient to maintain solubility. Consider the use of a different solvent system if compatible with your cells. The limited solubility of lipids and related compounds in aqueous media is a known challenge.[12] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol will help determine the concentration range of this compound that effectively inhibits ACSL4 without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[7]
-
Include a "vehicle control" (medium with the same concentration of solvent as the highest this compound concentration) and a "no-treatment control" (medium only).[7]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or controls.
-
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent to each well to dissolve the formazan crystals.[8][13]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot cell viability against the log of the this compound concentration to determine the concentration range that does not significantly reduce cell viability.
Protocol 2: Long-Term Treatment with this compound
This protocol outlines a general procedure for long-term cell culture with this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Appropriate cell culture vessels (e.g., flasks, multi-well plates)
-
This compound stock solution
Procedure:
-
Cell Seeding: Seed cells at a lower density than for short-term experiments to accommodate cell growth over the extended period.[14]
-
Initial Treatment: After allowing the cells to adhere, replace the medium with fresh medium containing the desired, pre-determined optimal concentration of this compound and a vehicle control.
-
Media Changes and Compound Replenishment:
-
Change the culture medium every 2-3 days to replenish nutrients and remove waste products.[10][11]
-
With each media change, add fresh this compound to the new medium to maintain a consistent concentration. Some protocols suggest replacing only half of the medium to retain secreted growth factors.[10]
-
-
Cell Passaging (if necessary): If cells reach confluency during the experiment, they will need to be passaged.
-
Trypsinize and collect the cells.
-
Reseed a portion of the cells into new culture vessels.
-
Continue the treatment with fresh medium containing this compound.[14]
-
Visualizations
References
- 1. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Ensuring consistent Libx-A401 activity across experiments.
Technical Support Center: Libx-A401
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the mTORC1 kinase. It functions by competing with ATP in the kinase domain of mTOR. This inhibition prevents the phosphorylation of downstream targets like S6 Kinase (S6K) and 4E-BP1, which are critical regulators of protein synthesis and cell growth.[1]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper preparation and storage are critical for maintaining the compound's activity.[2][3] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4] Before use, thaw an aliquot at room temperature and centrifuge the vial briefly to ensure all liquid is at the bottom.
Q3: What is the maximum recommended concentration of DMSO for my cell culture experiments?
A3: DMSO tolerance varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Considered safe for most cell lines, including sensitive ones.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: May cause cytotoxicity or off-target effects. Always include a vehicle control with the same final DMSO concentration as your experimental samples to assess its specific effect on your cells.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
Q: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes?
A: IC50 variability is a common issue that can arise from multiple factors. The most frequent causes involve inconsistencies in experimental conditions and methodologies.
Table 1: Troubleshooting Checklist for IC50 Variability
| Potential Cause | Recommended Action | Reference |
| Cell-Based Factors | ||
| Cell Passage Number | Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. | |
| Cell Seeding Density | Ensure cell seeding is highly consistent across all plates and experiments. Optimize seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Cell Health & Confluency | Do not use cells that are over-confluent or show signs of stress. Ensure cultures are healthy and free from contamination. | |
| Assay Conditions | ||
| Drug Exposure Time | Keep the incubation time with this compound constant. IC50 values are highly dependent on the duration of treatment. | |
| Serum Concentration | The percentage of FBS or other serum in the media can affect compound activity, especially if the compound binds to serum proteins. Maintain a consistent serum concentration. | |
| Reagent & Compound | ||
| Stock Solution Integrity | Avoid repeated freeze-thaw cycles of your this compound stock. Prepare fresh serial dilutions for each experiment from a single-use aliquot. | |
| Pipetting Accuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like high-concentration DMSO stocks to ensure accuracy. | |
| Data Analysis | ||
| Curve Fitting Model | Use a consistent non-linear regression model (e.g., [log]inhibitor vs. response -- Variable slope) to calculate the IC50 from your dose-response curve. |
Issue 2: High Background or Unexpected Toxicity
Q: I'm observing high levels of cell death even at low concentrations, or my Western blot has high background. What should I investigate?
A: These issues can stem from off-target effects of the compound, solvent toxicity, or problems with the assay itself.
-
Investigate Off-Target Effects: An off-target effect occurs when an inhibitor interacts with kinases other than its intended target. To differentiate on-target from off-target effects, consider using a structurally different mTORC1 inhibitor or using a genetic approach like siRNA/CRISPR to knock down mTOR and see if the phenotype matches.
-
Rule out Solvent Toxicity: Run a vehicle-only control group with the highest concentration of DMSO used in your experiment to ensure the observed toxicity is not from the solvent.
-
Optimize Western Blotting: For high background on Western blots, ensure adequate blocking (e.g., 5% BSA or non-fat milk in TBST for 1 hour) and use the recommended antibody dilutions. Perform sufficient washes after primary and secondary antibody incubations.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a 10 mM stock solution of this compound (Hypothetical MW: 525.6 g/mol ) and subsequent serial dilutions.
-
Preparation of 10 mM Stock Solution:
-
Before opening, centrifuge the vial of this compound powder to collect all material at the bottom.
-
To prepare a 10 mM stock, dissolve 5.26 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming (37°C) can be used if necessary, but check for temperature sensitivity.
-
-
Storage and Handling:
-
Aliquot the 10 mM stock into single-use volumes (e.g., 20 µL) in sterile, tightly sealed tubes.
-
Store aliquots at -20°C for up to 6 months or -80°C for longer-term storage.
-
-
Preparation of Working Solutions (Serial Dilution):
-
For a cell-based assay, perform initial serial dilutions in 100% DMSO.
-
Subsequently, dilute these DMSO stocks into pre-warmed culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.5%.
-
Protocol 2: Western Blotting to Assess mTORC1 Inhibition
This protocol is for verifying the activity of this compound by measuring the phosphorylation of the downstream mTORC1 target, S6 Ribosomal Protein.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HEK293T, MCF-7) in 6-well plates and allow them to grow to 70-80% confluency.
-
Optional: Starve cells in serum-free medium for 16-24 hours to reduce basal mTORC1 activity.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 2 hours.
-
If cells were starved, stimulate with a growth factor (e.g., 100 ng/mL EGF or 10% FBS) for the final 30 minutes of treatment to activate the mTOR pathway.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and sonicate briefly to shear DNA.
-
Centrifuge at maximum speed for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize samples to equal protein concentrations, add 4X SDS sample buffer, and boil for 5 minutes.
-
-
Immunoblotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies: anti-phospho-S6 (Ser240/244), anti-total S6, and a loading control (e.g., anti-GAPDH).
-
Wash the membrane three times with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect proteins using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Protocol 3: Cell Viability Assay to Determine IC50
This protocol describes a method for determining the IC50 of this compound using an MTT-based cell viability assay.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent and non-toxic (e.g., ≤0.1%).
-
Include wells for "no-treatment" (media only) and "vehicle control" (media with DMSO).
-
Carefully add 100 µL of the drug-containing medium to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay and Data Acquisition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data: Calculate percent viability for each concentration relative to the vehicle control wells (which represent 100% viability).
-
Plot the log of the this compound concentration versus percent viability and fit a sigmoidal dose-response curve using graphing software to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: this compound inhibits the mTORC1 signaling pathway.
Experimental Workflow
Caption: General workflow for assessing this compound activity.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent results.
References
Common pitfalls when working with ACSL4 inhibitors.
Welcome to the technical support center for researchers working with Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate common challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with ACSL4 inhibitors.
Q1: I am not observing the expected decrease in cell viability after treating my cells with an ACSL4 inhibitor and inducing ferroptosis.
A1: Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Inhibitor Concentration and Incubation Time: Ensure you are using the optimal concentration and incubation time for your specific inhibitor and cell line. These parameters can vary significantly. Refer to the literature for starting points and perform a dose-response and time-course experiment to determine the optimal conditions for your system.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to ferroptosis induction or ACSL4 inhibition.[1][2] Cell lines with low endogenous ACSL4 expression may be resistant to ferroptosis induced by agents like RSL3.[1][2] Consider verifying ACSL4 expression in your cell line via Western blot or qPCR.
-
ACSL4-Independent Ferroptosis: While ACSL4 is a key mediator of ferroptosis, some mechanisms of ferroptosis induction might be less dependent on its activity.[3] If you are using a ferroptosis inducer that acts downstream of ACSL4, you may not observe a protective effect from an ACSL4 inhibitor.
-
Inhibitor Stability and Solubility: ACSL4 inhibitors can have limited solubility and stability in aqueous solutions. Ensure the inhibitor is fully dissolved and consider using fresh preparations for each experiment. Some inhibitors may require specific solvents or nanoparticle-based delivery systems to improve their efficacy in vitro and in vivo.
-
Experimental Controls: Always include appropriate controls. A positive control for ferroptosis induction (e.g., RSL3 or erastin) and a vehicle control for the inhibitor are essential. A positive control for ferroptosis inhibition, such as ferrostatin-1, can also be informative.
Q2: My Western blot for ACSL4 is showing a weak or no signal.
A2: This is a common issue in Western blotting. Here are some potential causes and solutions:
-
Low Protein Abundance: ACSL4 may be expressed at low levels in your cells or tissue of interest.
-
Increase Protein Load: Try loading a higher amount of total protein per lane (e.g., 20-40 µg).
-
Enrichment: Consider using immunoprecipitation or cellular fractionation to enrich for ACSL4.
-
-
Antibody Issues:
-
Primary Antibody Concentration: The primary antibody concentration may be too low. Optimize the concentration by performing a titration.
-
Antibody Quality: Ensure the primary antibody is validated for Western blotting and is specific to the target protein. Check the antibody datasheet and relevant publications.
-
Incubation Time: Extend the primary antibody incubation time, for example, overnight at 4°C.
-
-
Inefficient Protein Transfer:
-
Ponceau S Staining: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful and even across the gel.
-
-
Lysis Buffer Composition: Ensure your lysis buffer is appropriate for extracting membrane-associated proteins like ACSL4 and contains protease inhibitors to prevent degradation.
For a general guide on troubleshooting Western blots, refer to established protocols.
Q3: I am seeing inconsistent results in my lipid peroxidation assay.
A3: Lipid peroxidation assays can be sensitive and prone to variability. Here are some tips to improve consistency:
-
Probe Selection and Handling: Probes like BODIPY™ 581/591 C11 are sensitive to light and oxidation. Protect the probe from light during all steps of the experiment and prepare fresh working solutions.
-
Cell Plating Density: Ensure consistent cell seeding density, as this can affect cellular lipid composition and susceptibility to oxidative stress.
-
Treatment Timing: Precisely control the timing of inhibitor and inducer treatments.
-
Assay Endpoint: The timing of the assay endpoint is critical. Lipid peroxidation can be a dynamic process. Perform a time-course experiment to identify the optimal time point for measurement after inducing ferroptosis.
-
Instrumentation: Ensure the flow cytometer or fluorescence microscope is properly calibrated and settings are consistent between experiments.
Frequently Asked Questions (FAQs)
Q1: What are the different classes of ACSL4 inhibitors and how do they work?
A1: ACSL4 inhibitors can be broadly categorized based on their mechanism of action. Some, like rosiglitazone (B1679542) and its derivatives (e.g., LIBX-A401), are known to bind to the fatty acid binding tunnel of the enzyme, preventing the substrate from accessing the active site. Other compounds, such as PRGL493, have also been identified to inhibit the enzymatic activity of ACSL4. AS-252424 has been shown to directly bind to glutamine 464 of ACSL4 to inhibit its activity.
Q2: Are ACSL4 inhibitors specific? What are the potential off-target effects?
Q3: What are the appropriate positive and negative controls for an experiment using an ACSL4 inhibitor?
A3:
-
Positive Controls:
-
Ferroptosis Induction: RSL3 (a GPX4 inhibitor) or erastin (B1684096) (a system xc- inhibitor) are commonly used to induce ferroptosis.
-
Ferroptosis Inhibition: Ferrostatin-1 (a lipid radical-trapping antioxidant) is a well-established inhibitor of ferroptosis.
-
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the ACSL4 inhibitor (e.g., DMSO) should be added to control cells at the same final concentration.
-
Genetic Knockdown/Knockout: To confirm that the inhibitor's effect is on-target, using siRNA or CRISPR/Cas9 to reduce or eliminate ACSL4 expression is the gold standard. The inhibitor should have no effect in ACSL4-knockout cells.
-
Quantitative Data Summary
| Inhibitor | Target | IC50 | Cell Line(s) | Notes | Reference |
| AS-252424 (AS) | ACSL4 | Not explicitly stated | HT-1080, MDA-MB-231 | Directly binds to glutamine 464 of ACSL4. | |
| PRGL493 | ACSL4 | ~50 µM (recombinant enzyme) | MDA-MB-231, PC-3, MA-10 | Also inhibits steroidogenesis. | |
| Rosiglitazone | ACSL4, PPARγ | ~100 µM (recombinant ACSL4) | Various | Potent PPARγ agonist, leading to off-target effects. | |
| This compound | ACSL4 | Sub-micromolar | HEK293, HT-1080, LUHMES | Derivative of rosiglitazone with no PPARγ activity. | |
| LIBX-A402 | ACSL4 | 0.33 µM | Not specified | Selective ACSL4 inhibitor. | |
| LIBX-A403 | ACSL4 | 0.049 µM | Not specified | Potent and selective ACSL4 inhibitor. | |
| Triacsin C | ACSLs | 3.36 µM (myeloma cells) | Human myeloma cells | Broad specificity for long-chain acyl-CoA synthetases. |
Key Experimental Protocols
ACSL4 Activity Assay (Measurement of Arachidonoyl-CoA Formation)
This protocol is adapted from studies measuring the enzymatic activity of ACSL4.
-
Reaction Setup: Prepare a reaction mixture containing Tris buffer (pH 7.4), ATP, MgCl2, DTT, and Coenzyme A.
-
Inhibitor Incubation: Add the ACSL4 inhibitor at various concentrations to the reaction mixture and incubate with recombinant ACSL4 protein for 10 minutes at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate, such as [3H]-labeled arachidonic acid.
-
Reaction Termination: Stop the reaction by adding a suitable solvent like ethyl acetate.
-
Product Extraction: Separate the aqueous and organic layers. The [3H]-arachidonoyl-CoA product will be in the aqueous layer.
-
Quantification: Measure the radioactivity in the aqueous layer using a scintillation counter to determine the amount of product formed.
Cell Viability Assay (CCK-8 or similar)
This protocol is a standard method to assess cell viability after inhibitor treatment.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Treat the cells with various concentrations of the ACSL4 inhibitor or vehicle control for a specified duration (e.g., 1-2 hours).
-
Ferroptosis Induction: Add a ferroptosis inducer (e.g., RSL3 or erastin) to the wells, including a control group without the inducer.
-
Incubation: Incubate the cells for a period determined by your experimental setup (e.g., 8-24 hours).
-
Assay: Add the cell viability reagent (e.g., CCK-8) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Lipid Peroxidation Assay (using BODIPY™ 581/591 C11)
This protocol describes the detection of lipid peroxidation by flow cytometry.
-
Cell Treatment: Treat cells with the ACSL4 inhibitor and ferroptosis inducer as described in the cell viability assay.
-
Probe Staining: Towards the end of the treatment period, add the BODIPY™ 581/591 C11 probe to the cell culture medium at a final concentration of 1-2 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting: Gently wash the cells with PBS and harvest them by trypsinization.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them immediately on a flow cytometer. The oxidized form of the probe will emit a signal in the green channel (e.g., FITC), while the reduced form will be detected in the red channel (e.g., PE or APC). An increase in the green/red fluorescence ratio indicates lipid peroxidation.
Visualizations
Caption: ACSL4's role in the ferroptosis signaling pathway.
Caption: A logical workflow for troubleshooting experiments.
References
- 1. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
Interpreting unexpected results from Libx-A401 treatment.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Libx-A401, a potent and selective inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of ACSL4, an enzyme crucial for the metabolism of long-chain fatty acids.[1][2][3][4][5][6][7][8][9] ACSL4 is a key contributor to ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation.[8] this compound inhibits ACSL4 activity, thereby preventing the incorporation of polyunsaturated fatty acids into cellular lipids, which in turn reduces lipid peroxidation and protects cells from ferroptosis.[1][3][4][8] The binding of this compound to ACSL4 is dependent on the presence of ATP.[1][3][4][5][6][7][8]
Q2: What is the selectivity profile of this compound?
A2: this compound was developed as a derivative of rosiglitazone (B1679542) to be a selective inhibitor of ACSL4.[1][3][4][5][7][8][9] Unlike its parent compound, this compound is devoid of activity on peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid homeostasis.[1][3][4][5][7][8][9]
Q3: What is the reported potency of this compound?
A3: The inhibitory activity of this compound against human recombinant ACSL4 has been determined to be in the sub-micromolar range. For specific IC50 and KD values, please refer to the primary literature.
Q4: In which cell lines has this compound been shown to be effective?
A4: this compound has been demonstrated to protect various cell lines from ferroptosis, including HEK293, HT-1080, and LUHMES cells.[3][8]
Troubleshooting Guide
This guide addresses potential unexpected results during experiments with this compound.
Issue 1: Lack of Expected Anti-Ferroptotic Activity
You've treated your cells with a ferroptosis inducer (e.g., RSL3, erastin) and co-treated with this compound, but you do not observe the expected rescue from cell death.
Caption: Troubleshooting workflow for lack of this compound efficacy.
| Possible Cause | Suggested Solution |
| Insufficient Intracellular ATP: The binding of this compound to ACSL4 is ATP-dependent.[1][3][4][5][6][7][8] Low cellular ATP levels can reduce the binding affinity and efficacy of the inhibitor. | Measure intracellular ATP levels using a commercially available kit. Ensure that the experimental conditions (e.g., glucose concentration in the media) are optimal for maintaining cellular energy metabolism. |
| Low or Absent ACSL4 Expression: The target of this compound, ACSL4, may not be expressed at sufficient levels in your cell line of choice. | Confirm ACSL4 protein expression by Western blot. If expression is low, consider using a cell line known to express ACSL4 or overexpressing ACSL4. |
| ACSL4-Independent Ferroptosis: While ACSL4 is a key driver of ferroptosis, some cell types may undergo ferroptosis through ACSL4-independent pathways. | Investigate the role of other ACSL family members or lipid metabolism pathways in your experimental system. |
| Degraded or Inactive this compound: Improper storage or handling may lead to the degradation of the compound. | Ensure this compound is stored as recommended. Prepare fresh stock solutions and verify the concentration. Consider testing a new batch of the compound. |
| Ineffective Ferroptosis Inducer: The concentration or activity of the ferroptosis inducer may be suboptimal. | Titrate the ferroptosis inducer to determine the optimal concentration for your cell line. Include a positive control for ferroptosis (e.g., a known ferroptosis-sensitive cell line). |
Issue 2: Unexpected Cytotoxicity Observed
You observe significant cell death upon treatment with this compound alone, at concentrations where minimal toxicity is expected (reported to be non-toxic up to 10 µM in several cell lines).[3][8]
Caption: Investigating the source of unexpected this compound cytotoxicity.
| Possible Cause | Suggested Solution |
| Cell Line Dependence on ACSL4: Certain cancer cell lines exhibit increased expression of ACSL4 and may depend on its activity for proliferation and survival.[10][11][12] Inhibition of ACSL4 in these cells could lead to cytotoxicity. | Determine if your cell line overexpresses ACSL4. Assess whether knockdown of ACSL4 using siRNA or shRNA phenocopies the cytotoxic effect of this compound. |
| Incorrect Compound Concentration: Errors in dilution calculations or stock solution preparation can lead to higher than intended concentrations. | Prepare fresh dilutions and re-verify the calculations. If possible, confirm the concentration of the stock solution analytically. |
| Off-Target Effects in a Specific Context: While designed to be selective, at higher concentrations or in specific cellular contexts, unforeseen off-target effects could occur. | Perform a dose-response curve to determine the EC50 for cytotoxicity. Compare the cytotoxic concentration to the effective concentration for ACSL4 inhibition. |
| Suboptimal Cell Culture Conditions: Stressed or unhealthy cells may be more susceptible to the effects of any small molecule inhibitor. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Check for any signs of contamination or nutrient depletion in the culture. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability following treatment with this compound and/or a ferroptosis inducer.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment:
-
Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Add the ferroptosis inducer at a pre-determined concentration.
-
Include appropriate controls: vehicle control (e.g., DMSO), this compound only, and ferroptosis inducer only.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures lipid peroxidation, a key hallmark of ferroptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound and/or a ferroptosis inducer as described in the cell viability protocol.
-
Probe Staining:
-
At the end of the treatment period, remove the medium and wash the cells with PBS.
-
Add pre-warmed medium containing 1-5 µM C11-BODIPY 581/591 to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Analysis:
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer. An increase in the green fluorescence (oxidized probe) indicates lipid peroxidation.
-
Fluorescence Microscopy: Wash the cells with PBS and image immediately using a fluorescence microscope.
-
Signaling Pathway
ACSL4-Mediated Ferroptosis and Inhibition by this compound
Caption: this compound inhibits ACSL4, preventing ferroptosis.
References
- 1. A protocol for quantifying lipid peroxidation in cellular systems by F2-isoprostane analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACSL4: a double-edged sword target in multiple myeloma, promotes cell proliferation and sensitizes cell to ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acyl-CoA synthetase-4, a new regulator of mTOR and a potential therapeutic target for enhanced estrogen receptor function in receptor-positive and -negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for ACSL4 Inhibition: Libx-A401 vs. Rosiglitazone
For researchers and drug development professionals navigating the landscape of ferroptosis and lipid metabolism, the inhibition of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) has emerged as a critical therapeutic target. This guide provides a comprehensive comparison of two key inhibitors: the established reference compound, rosiglitazone (B1679542), and the novel selective inhibitor, Libx-A401.
This document outlines a direct comparison of their inhibitory efficacy, selectivity, and underlying mechanisms, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and rosiglitazone against ACSL4 have been quantified, revealing a significant difference in potency. This compound, a derivative of rosiglitazone, was specifically designed for enhanced ACSL4 inhibition without the off-target effects associated with its parent compound.
| Inhibitor | Target | IC50 Value | Key Findings |
| This compound | ACSL4 | 0.38 µM[1][2] | A potent and selective inhibitor of ACSL4.[1][2] It was developed from rosiglitazone to eliminate activity on peroxisome proliferator-activated receptor gamma (PPARγ).[2][3][4] |
| Rosiglitazone | ACSL4 | ~1.5 µM - 15.5 µM[2][5] | A known inhibitor of ACSL4, but its clinical use is primarily as a PPARγ agonist for type 2 diabetes.[3][6] Its lower potency and off-target effects are significant limitations in the context of ACSL4-specific research.[2][3] |
Mechanism of Action and Selectivity
While both compounds target ACSL4, their selectivity profiles differ significantly, a crucial consideration for targeted therapeutic development.
Rosiglitazone acts as a dual inhibitor, targeting both ACSL4 and its primary therapeutic target, PPARγ.[3] This lack of specificity can lead to confounding effects in experimental settings and undesirable side effects in clinical applications.
In contrast, This compound was engineered to be a highly selective ACSL4 inhibitor, devoid of significant PPARγ activity.[2][3][4] This selectivity makes it a more precise tool for studying the specific roles of ACSL4 in various physiological and pathological processes, particularly ferroptosis. The binding of this compound to ACSL4 is ATP-dependent and stabilizes the C-terminal domain of the enzyme.[2][4]
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key experiments are provided below.
ACSL4 Activity Assay: Measuring the Conversion of Arachidonic Acid to Arachidonoyl-CoA
This protocol is a common method to quantify the enzymatic activity of ACSL4 and assess the inhibitory potential of compounds like this compound and rosiglitazone.
Principle: The assay measures the enzymatic conversion of radiolabeled arachidonic acid ([³H]AA) into its corresponding CoA ester, arachidonoyl-CoA ([³H]AA-CoA), by ACSL4. The amount of radiolabeled product formed is proportional to the enzyme's activity.
Materials:
-
Recombinant human ACSL4 protein
-
[³H]Arachidonic Acid
-
ATP
-
Coenzyme A (CoA)
-
Inhibitor compounds (this compound, rosiglitazone)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂ and Triton X-100)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and CoA.
-
Add the inhibitor compound (this compound or rosiglitazone) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Initiate the reaction by adding the recombinant ACSL4 enzyme.
-
Add [³H]Arachidonic Acid to the mixture and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).
-
Separate the radiolabeled [³H]AA-CoA product from the unreacted [³H]AA substrate using a suitable method, such as liquid-liquid extraction or thin-layer chromatography.
-
Quantify the amount of [³H]AA-CoA by liquid scintillation counting.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Photoaffinity Labeling for Target Identification
This technique was instrumental in identifying the direct binding site of this compound on the ACSL4 enzyme.
Principle: A photo-reactive analog of the inhibitor (a photoaffinity probe) is used. Upon UV irradiation, the probe forms a covalent bond with its binding target, allowing for the identification of the specific protein and even the binding site.
Materials:
-
Photoaffinity probe of this compound (containing a photoreactive group like a diazirine)
-
ACSL4 protein
-
UV light source (e.g., 365 nm)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for protein identification and peptide mapping
Procedure:
-
Incubate the ACSL4 protein with the photoaffinity probe in the dark.
-
To demonstrate specificity, a competition experiment can be performed by co-incubating with an excess of the non-probe inhibitor (this compound).
-
Expose the mixture to UV light to induce covalent cross-linking between the probe and ACSL4.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled protein using an appropriate method (e.g., if the probe contains a reporter tag like biotin, it can be detected with streptavidin-HRP).
-
For binding site identification, the labeled protein band is excised from the gel and subjected to proteolytic digestion (e.g., with trypsin).
-
The resulting peptides are analyzed by mass spectrometry to identify the peptide fragment that is covalently modified by the photoaffinity probe, thus pinpointing the binding region.
Visualizing the Experimental and Signaling Context
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the signaling pathway involving ACSL4.
Workflow for ACSL4 Inhibition Assay.
ACSL4 Signaling and Points of Inhibition.
References
- 1. medkoo.com [medkoo.com]
- 2. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol via a Peroxisome Proliferator–Activated Receptor-γ–Independent Mechanism in Human Arterial Smooth Muscle Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rosiglitazone inhibits acyl-CoA synthetase activity and fatty acid partitioning to diacylglycerol and triacylglycerol via a peroxisome proliferator-activated receptor-gamma-independent mechanism in human arterial smooth muscle cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Libx-A401 and Other Prominent Ferroptosis Inhibitors
For Immediate Publication
A Comprehensive Guide for Researchers in Cellular Biology and Drug Discovery
This guide provides a detailed, data-driven comparison of Libx-A401, a novel and selective inhibitor of Acyl-CoA Synthetase Long-chain family member 4 (ACSL4), with other widely recognized ferroptosis inhibitors: Ferrostatin-1, Liproxstatin-1, and Deferoxamine (B1203445). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by presenting a clear comparison of their mechanisms, potency, and experimental validation.
Introduction to Ferroptosis and its Inhibition
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides. This process is implicated in a variety of pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the development of potent and specific ferroptosis inhibitors is a significant area of therapeutic research. Ferroptosis can be inhibited by various strategies, including the chelation of iron, the scavenging of lipid radicals, and the enzymatic detoxification of lipid peroxides. This guide will delve into the distinct mechanisms and performance of four key inhibitors.
Mechanism of Action and Molecular Targets
The efficacy of a ferroptosis inhibitor is intrinsically linked to its mechanism of action and its specific molecular target within the complex ferroptosis signaling network.
This compound is a potent and selective inhibitor of ACSL4.[1] ACSL4 is a crucial enzyme that enriches cellular membranes with long-chain polyunsaturated fatty acids (PUFAs), which are the primary substrates for lipid peroxidation. By inhibiting ACSL4, this compound reduces the pool of susceptible lipids, thereby preventing the execution of ferroptosis.[1] Notably, this compound is a derivative of rosiglitazone (B1679542) but lacks its off-target activity on PPARγ, making it a more specific tool for studying the role of ACSL4 in ferroptosis.[1]
Ferrostatin-1 (Fer-1) is a well-established synthetic antioxidant that functions as a radical-trapping antioxidant (RTA).[2][3] It effectively scavenges lipid peroxyl radicals, thus interrupting the chain reaction of lipid peroxidation.[3] Some studies also suggest that Ferrostatin-1 can inhibit the 15-Lipoxygenase (15-LOX)/PEBP1 complex.
Liproxstatin-1 (Lip-1) is another potent radical-trapping antioxidant that inhibits ferroptosis.[2][3] Its primary mechanism is the interception of lipid peroxyl radicals within cellular membranes.[3] Liproxstatin-1 is also known to target and inhibit the activity of glutathione (B108866) peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[4]
Deferoxamine (DFO) acts as an iron chelator.[5] By binding to and sequestering intracellular iron, Deferoxamine prevents the Fenton reaction, which generates highly reactive hydroxyl radicals that initiate lipid peroxidation.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values for each inhibitor. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions, cell lines, and ferroptosis inducers used.
| Inhibitor | Target | Potency (IC50/EC50) | Cell Line(s) | Ferroptosis Inducer |
| This compound | ACSL4 | IC50: 0.38 µM | - | - |
| Ferrostatin-1 | Radical Scavenging, 15-LOX/PEBP1 | EC50: 60 nM | HT-1080 | Erastin |
| Liproxstatin-1 | Radical Scavenging, GPX4 | EC50: 115.3 nM | OLN-93 | RSL-3 |
| Deferoxamine | Iron Chelation | EC50: 12.04 µM | OLN-93 | RSL-3 |
Disclaimer: The potency values presented are for reference purposes and are sourced from different publications. Direct, head-to-head comparative studies under identical experimental conditions are required for a definitive assessment of relative potency.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments used in the evaluation of ferroptosis inhibitors are provided below.
Cell Viability Assay
This protocol is used to determine the protective effect of an inhibitor against ferroptosis-induced cell death.
-
Cell Seeding: Seed cells (e.g., HT-1080, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of the ferroptosis inhibitor (e.g., this compound, Ferrostatin-1, Liproxstatin-1, Deferoxamine) for 1-2 hours.
-
Ferroptosis Induction: Add a ferroptosis-inducing agent (e.g., RSL3 at 1 µM or Erastin at 10 µM) to the wells, excluding the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Assess cell viability using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the EC50 value of the inhibitor.
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This assay directly measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
-
Cell Treatment: Treat cells with the ferroptosis inhibitor and inducer as described in the cell viability assay protocol.
-
Probe Loading: Towards the end of the treatment period, add the fluorescent probe C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Staining: For flow cytometry, gently detach the cells, wash with PBS, and resuspend in a suitable buffer. For fluorescence microscopy, wash the cells with PBS.
-
Data Acquisition:
-
Flow Cytometry: Analyze the cells on a flow cytometer. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence.
-
-
Data Analysis: Quantify the ratio of green to red fluorescence to determine the extent of lipid peroxidation. A decrease in this ratio in inhibitor-treated cells indicates a reduction in lipid ROS.
ACSL4 Activity Assay
This biochemical assay measures the enzymatic activity of ACSL4 and can be used to evaluate the potency of inhibitors like this compound.
-
Enzyme and Inhibitor Preparation: Use recombinant human ACSL4 protein. Prepare a serial dilution of the ACSL4 inhibitor (e.g., this compound).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, coenzyme A (CoA), and a fatty acid substrate, typically arachidonic acid.
-
Inhibitor Incubation: Pre-incubate the recombinant ACSL4 enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate Reaction: Start the enzymatic reaction by adding the fatty acid substrate to the enzyme-inhibitor mixture.
-
Reaction Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection of Product: The product of the reaction, arachidonoyl-CoA, can be detected and quantified using various methods, such as HPLC or a coupled enzymatic assay that produces a colorimetric or fluorescent signal.
-
Data Analysis: Determine the rate of product formation in the presence of different inhibitor concentrations. Plot the reaction rates against the inhibitor concentrations to calculate the IC50 value of the inhibitor for ACSL4.[6]
Conclusion
This compound represents a significant advancement in the field of ferroptosis research, offering a potent and selective tool to probe the role of ACSL4. Its distinct mechanism of action, focused on preventing the formation of lipid substrates for peroxidation, provides a valuable alternative to radical-trapping antioxidants and iron chelators. While Ferrostatin-1 and Liproxstatin-1 remain critical tools for inhibiting ferroptosis through their antioxidant properties, and Deferoxamine through iron chelation, the specificity of this compound for ACSL4 allows for a more targeted investigation of the upstream events in the ferroptosis pathway. The selection of an appropriate inhibitor will depend on the specific research question and experimental context. This guide provides the foundational information and methodologies to aid researchers in making informed decisions for their studies on ferroptosis.
References
- 1. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the Mechanism of Cytoprotection by Ferrostatin-1 and Liproxstatin-1 and the Role of Lipid Peroxidation in Ferroptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liproxstatin-1 is an effective inhibitor of oligodendrocyte ferroptosis induced by inhibition of glutathione peroxidase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of deferoxamine and ferrostatin-1 on salivary gland dysfunction in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Western blot analysis for ACSL4 expression after Libx-A401 treatment.
For researchers and professionals in drug development, understanding the precise mechanism of novel inhibitors is paramount. This guide provides a comparative analysis of Libx-A401, a potent and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4), with other known ACSL4 inhibitors. We present supporting experimental data, detailed protocols for Western blot analysis of ACSL4 expression, and clear visual diagrams to illustrate key pathways and workflows.
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has emerged as a critical enzyme in the ferroptosis signaling pathway, a form of iron-dependent programmed cell death. ACSL4 catalyzes the conversion of long-chain polyunsaturated fatty acids into their corresponding acyl-CoA derivatives, which are subsequently incorporated into phospholipids, leading to lipid peroxidation and eventual cell death.[1][2][3] Its role in various pathological conditions, including cancer and neurodegenerative diseases, has made it an attractive target for therapeutic intervention.
This compound has been identified as a potent and selective inhibitor of ACSL4's enzymatic activity.[4][5] It is derived from Rosiglitazone but has been chemically modified to eliminate off-target effects on peroxisome proliferator-activated receptor gamma (PPARγ). This guide focuses on the analysis of ACSL4 protein expression levels via Western blot following treatment with this compound and compares its profile with other ACSL4 inhibitors.
Comparative Analysis of ACSL4 Inhibitors
The primary mode of action for this compound is the direct inhibition of ACSL4's enzymatic function, rather than the downregulation of its protein expression. Therefore, a Western blot analysis following this compound treatment is expected to show no significant change in ACSL4 protein levels. This serves as a crucial control to confirm that any observed cellular effects are a direct consequence of ACSL4 activity inhibition and not a reduction in the total amount of the enzyme.
In contrast, other compounds may affect ACSL4 expression levels. For instance, Rosiglitazone has been shown to inhibit the upregulation of ACSL4 protein expression in a mouse model of ischemic stroke. This highlights a key difference in the mechanism of action between these inhibitors.
| Inhibitor | Target | Mechanism of Action on ACSL4 | Effect on ACSL4 Expression (from Western Blot) | Key Characteristics |
| This compound | ACSL4 | Direct enzymatic inhibition | Expected to be unchanged | Potent and selective ACSL4 inhibitor; Lacks PPARγ activity |
| Rosiglitazone | ACSL4, PPARγ | Enzymatic inhibition; Potential transcriptional regulation | Inhibited ischemia-induced upregulation in a mouse model | Dual ACSL4 and PPARγ agonist |
| Triacsin C | ACSL1, ACSL3, ACSL4 | Non-selective long-chain acyl-CoA synthetase inhibitor | Data not available | Broad specificity inhibitor |
| PRGL493 | ACSL4 | Enzymatic inhibition | Data not available | Identified through virtual screening; Shown to reduce tumor growth |
Western Blot Analysis of ACSL4 Expression
To assess the effect of this compound and other inhibitors on ACSL4 protein expression, a quantitative Western blot analysis is the method of choice. Below is a detailed protocol for this experiment.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HT-1080, HEK293) in appropriate media.
-
Treat cells with varying concentrations of this compound, Rosiglitazone, or other inhibitors for a specified time course (e.g., 24 hours). Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit to ensure equal loading of protein for each sample.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for ACSL4 overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST to remove unbound secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands using software like ImageJ to quantify the relative protein expression levels of ACSL4. Normalize the ACSL4 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of ACSL4, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of ACSL4 as a biomarker and contributor of ferroptosis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Libx-A401: A Comparative Analysis of its Selectivity for ACSL4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Libx-A401's selectivity for Acyl-CoA Synthetase Long-chain family member 4 (ACSL4) against other ACSL isoforms. The information presented is based on available experimental data and is intended to assist researchers in evaluating this compound as a pharmacological tool for studying ACSL4-mediated biological processes, particularly ferroptosis.
Executive Summary
Quantitative Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound against ACSL4 and other relevant targets. The data underscores the compound's high potency and selectivity for ACSL4.
| Target | IC50 (µM) | Fold Selectivity (vs. ACSL4) |
| ACSL4 | 0.38 | 1 |
| ACSL3 | >50 | >131 |
| PPARγ | >10 | >26 |
| ACSL1 | Data not available | - |
| ACSL5 | Data not available | - |
| ACSL6 | Data not available | - |
IC50 values were determined using in vitro enzymatic assays.
Experimental Methodologies
The determination of the selectivity profile of this compound against different ACSL isoforms involves robust biochemical assays. The following is a representative protocol based on standard methods for assessing acyl-CoA synthetase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each human ACSL isoform (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6).
Materials:
-
Recombinant human ACSL isoforms (purified proteins)
-
This compound (and other comparator compounds)
-
ATP (Adenosine triphosphate)
-
CoA (Coenzyme A)
-
Long-chain fatty acid substrate (e.g., arachidonic acid, palmitic acid) labeled with a detectable tag (e.g., fluorescent, radioactive)
-
Reaction buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
Detection system appropriate for the substrate label (e.g., scintillation counter, fluorescence plate reader)
Procedure:
-
Enzyme Preparation: Recombinant human ACSL isoforms are expressed and purified to ensure high-quality enzyme for the assay.
-
Reaction Setup: A reaction mixture is prepared containing the reaction buffer, a specific concentration of an ACSL isoform, ATP, and CoA.
-
Inhibitor Incubation: this compound is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared. The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the labeled long-chain fatty acid substrate.
-
Reaction Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: The reaction is stopped, typically by the addition of a quenching solution.
-
Detection of Product: The amount of labeled acyl-CoA product formed is quantified using the appropriate detection method.
-
Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Selectivity Determination: The same protocol is repeated for each of the other ACSL isoforms (ACSL1, ACSL3, ACSL5, and ACSL6) to determine the respective IC50 values. The fold selectivity is then calculated by dividing the IC50 of the other isoforms by the IC50 of ACSL4.
Caption: Workflow for determining the IC50 of this compound against ACSL isoforms.
ACSL4 Signaling Pathway in Ferroptosis
ACSL4 plays a critical role in the execution of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. The following diagram illustrates the signaling pathway in which ACSL4 is a key upstream regulator.
Caption: ACSL4's role in the ferroptosis signaling pathway.
Pathway Description:
-
Activation of Polyunsaturated Fatty Acids (PUFAs): ACSL4 preferentially activates long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid and adrenic acid, by converting them into their corresponding acyl-CoA thioesters (PUFA-CoA).
-
Inhibition by this compound: this compound directly inhibits the enzymatic activity of ACSL4, preventing the formation of PUFA-CoAs.
-
Esterification into Phospholipids: The PUFA-CoAs are then esterified into membrane phospholipids by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3), leading to an enrichment of PUFAs in the cell membrane.
-
Lipid Peroxidation: These PUFA-containing phospholipids are highly susceptible to oxidation by lipoxygenases (ALOXs) and other sources of reactive oxygen species, resulting in the accumulation of lipid hydroperoxides.
-
Ferroptosis Execution: The excessive accumulation of lipid peroxides leads to membrane damage and ultimately triggers ferroptotic cell death.
-
Negative Regulation by GPX4: Glutathione peroxidase 4 (GPX4) is a key negative regulator of ferroptosis. It functions to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the execution of ferroptosis.
Conclusion
This compound is a potent and highly selective inhibitor of ACSL4, demonstrating a significant selectivity margin over the related isoform ACSL3 and no off-target effects on PPARγ. This makes it a superior research tool compared to less specific inhibitors like rosiglitazone. While a complete selectivity profile against all ACSL isoforms is yet to be fully elucidated, the available data strongly supports its use for targeted investigation of ACSL4's functions in cellular lipid metabolism and its role in pathologies such as cancer and neurodegenerative diseases where ferroptosis is implicated. Further studies are warranted to fully characterize its inhibitory activity against the complete panel of ACSL isoforms.
References
Validating the Anti-Ferroptotic Effects of Libx-A401 Through ACSL4 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the on-target effects of Libx-A401, a potent and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4). By comparing the phenotypic outcomes of this compound treatment with those of ACSL4 gene knockdown, researchers can definitively attribute the compound's anti-ferroptotic activity to its specific inhibition of ACSL4.
Introduction to ACSL4 and this compound in Ferroptosis
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] ACSL4 is a critical enzyme in the execution of ferroptosis.[3][4] It preferentially activates long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), by converting them into their corresponding acyl-CoA species.[1][2] These activated PUFAs are then esterified into phospholipids, primarily phosphatidylethanolamines (PEs), which are highly susceptible to peroxidation, leading to membrane damage and cell death.[2]
This compound has been identified as a novel, potent, and selective inhibitor of ACSL4.[5][6][7] Unlike the reference inhibitor rosiglitazone, this compound is devoid of off-target activity on peroxisome proliferator-activated receptor-gamma (PPARγ).[5] Its binding to ACSL4 is ATP-dependent and it exhibits significant anti-ferroptotic properties in cellular models.[5][6][8]
This guide outlines the experimental framework to validate that the anti-ferroptotic effects of this compound are a direct consequence of its interaction with ACSL4. The core principle is to demonstrate that the genetic knockdown of ACSL4 phenocopies the effects of this compound treatment, specifically in the context of ferroptosis induced by agents like Erastin or RSL3.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from experiments designed to compare the effects of this compound treatment and ACSL4 knockdown.
Table 1: Comparison of Anti-Ferroptotic Activity
| Condition | Ferroptosis Inducer (e.g., Erastin) | % Cell Viability (Relative to Control) | % Lipid Peroxidation (Relative to Control) |
| Control (No treatment) | - | 100% | 100% |
| Ferroptosis Inducer | + | ~20-40% | ~300-500% |
| This compound + Ferroptosis Inducer | + | ~80-95% | ~120-150% |
| Scrambled shRNA/siRNA + Ferroptosis Inducer | + | ~20-40% | ~300-500% |
| ACSL4 shRNA/siRNA + Ferroptosis Inducer | + | ~75-90% | ~130-160% |
Table 2: Target Engagement and Specificity
| Assay | This compound | Rosiglitazone (Control) |
| ACSL4 Enzymatic Activity (IC50) | ~49 nM (LIBX-A403) [9] | Micromolar range |
| ACSL3 Enzymatic Activity (IC50) | No significant inhibition | - |
| PPARγ Activity | No significant activity[5][8] | Potent agonist |
| Cellular Thermal Shift Assay (CETSA) | Increased thermal stability of ACSL4 | Increased thermal stability of ACSL4 |
Signaling and Experimental Workflow Diagrams
ACSL4-Mediated Ferroptosis Pathway and Inhibition
Caption: ACSL4 pathway in ferroptosis and points of inhibition.
Experimental Workflow for Validation
Caption: Workflow for comparing this compound and ACSL4 knockdown.
Detailed Experimental Protocols
ACSL4 Knockdown via Lentiviral shRNA
This protocol describes the generation of stable cell lines with reduced ACSL4 expression.
Materials:
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., HT-1080, HepG2)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
shRNA plasmid targeting ACSL4 (and a scrambled control)
-
Transfection reagent
-
Polybrene
-
Complete culture medium
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the ACSL4-targeting shRNA plasmid (or scrambled control) and packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Transduction: Plate target cells to be 50-70% confluent on the day of infection.[10][11]
-
Add lentiviral supernatant to the target cells in the presence of 8 µg/mL polybrene.[10]
-
Selection: 24-48 hours post-transduction, replace the medium with fresh medium containing puromycin at a pre-determined optimal concentration for your cell line.[10]
-
Validation of Knockdown: Expand puromycin-resistant clones and validate ACSL4 knockdown at both the mRNA and protein levels using qPCR and Western blotting, respectively.[12][13]
Ferroptosis Induction
This protocol outlines the induction of ferroptosis using established small molecules.
Materials:
-
Erastin or RSL3
-
DMSO (vehicle control)
-
Cell culture medium
-
Control, this compound treated, ACSL4 knockdown, and scrambled control cells
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and allow them to adhere overnight.
-
Pre-treatment (for this compound): For the this compound group, pre-treat cells with the desired concentration of this compound for 1-2 hours.
-
Induction: Treat cells with a pre-determined lethal concentration of Erastin (e.g., 1-10 µM) or RSL3 (e.g., 100-500 nM).[5] Include a vehicle control (DMSO).
-
Incubation: Incubate for 12-24 hours, or until significant cell death is observed in the positive control group.[5]
Cell Viability Assay
This assay quantifies cell death following ferroptosis induction.
Materials:
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
After the ferroptosis induction period, add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Normalize the viability of treated cells to the vehicle-treated control group.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.[2][4]
Materials:
-
C11-BODIPY 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Following ferroptosis induction, harvest the cells.
-
Incubate the cells with 1-2 µM C11-BODIPY 581/591 in HBSS or culture medium for 10-30 minutes at 37°C.[8][14]
-
Wash the cells twice with HBSS.[14]
-
Analyze the cells immediately by flow cytometry or fluorescence microscopy.
-
Oxidation of the probe causes a shift in the fluorescence emission from red (~590 nm) to green (~510 nm).[8] The ratio of green to red fluorescence is a quantitative measure of lipid peroxidation.
Western Blot for ACSL4
This protocol is for confirming ACSL4 protein knockdown.
Materials:
-
Cell lysates from ACSL4 knockdown and scrambled control cells
-
Primary antibody against ACSL4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
Electrophoresis: Separate proteins by SDS-PAGE.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.[15]
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to confirm the degree of knockdown.
qPCR for ACSL4 mRNA
This protocol is for confirming ACSL4 mRNA knockdown.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for ACSL4 and a housekeeping gene (e.g., GAPDH, ACTB)[16]
-
SYBR Green or TaqMan master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from ACSL4 knockdown and scrambled control cells.
-
cDNA Synthesis: Reverse transcribe RNA into cDNA.
-
qPCR: Perform real-time PCR using primers for ACSL4 and the housekeeping gene.
-
Analysis: Calculate the relative expression of ACSL4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the scrambled control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to confirm the direct binding of this compound to ACSL4 in a cellular context.[6][17]
Materials:
-
Intact cells
-
This compound
-
DMSO
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Western blot reagents for ACSL4
Procedure:
-
Treatment: Treat intact cells with this compound or DMSO for a specified time.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Detection: Analyze the amount of soluble ACSL4 in the supernatant at each temperature by Western blotting.
-
Analysis: A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the DMSO control, signifying that ligand binding stabilized the protein against thermal denaturation.[17]
By following these protocols and comparing the resulting data, researchers can robustly validate that the anti-ferroptotic effects of this compound are mediated through the specific inhibition of its intended target, ACSL4.
References
- 1. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Identification of ACSL4 as a biomarker and contributor of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Treatment with siRNAs is commonly associated with GPX4 up-regulation and target knockdown-independent sensitization to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocompare.com [biocompare.com]
- 16. origene.com [origene.com]
- 17. annualreviews.org [annualreviews.org]
A Comparative Analysis of ACSL4 Inhibitors: Libx-A401 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) has emerged as a critical enzyme in the execution of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Its role in converting polyunsaturated fatty acids (PUFAs) into their corresponding acyl-CoA derivatives is a key step in the biosynthesis of phospholipids (B1166683) susceptible to peroxidation, making it a prime therapeutic target for diseases involving ferroptosis, such as neurodegenerative disorders and certain cancers. This guide provides a side-by-side comparison of Libx-A401, a novel ACSL4 inhibitor, with other notable inhibitors, presenting key experimental data, detailed methodologies, and a visual representation of the ACSL4 signaling pathway.
Performance Comparison of ACSL4 Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound against other known ACSL4 inhibitors. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency, with lower values indicating higher potency.
| Inhibitor | Target(s) | IC50 vs ACSL4 (µM) | Other IC50 Values (µM) | Selectivity Notes | Reference(s) |
| This compound | ACSL4 | 0.38 | >50 vs ACSL3; Inactive vs PPARγ at 10 µM | Selective for ACSL4 over ACSL3 and PPARγ.[2][3][4] | [2][5] |
| LIBX-A402 | ACSL4 | 0.33 | - | Selective ACSL4 inhibitor. | [6][7] |
| LIBX-A403 | ACSL4 | 0.049 | No activity against ACSL3. | The most potent and selective ACSL4 inhibitor reported to date.[6][7] | [6][7] |
| AS-252424 | ACSL4, PI3Kγ, CK2 | Not directly specified for ACSL4, but inhibits its enzymatic activity. IC50 for inhibiting RSL3-induced ferroptosis is 2.2 µM. | 0.03 vs PI3Kγ; 0.94 vs PI3Kα; 20 vs PI3Kβ; 20 vs PI3Kδ; 0.02 vs CK2. | Potent PI3Kγ inhibitor with off-target effects on CK2. Does not inhibit ACSL1 and ACSL3.[8][9] | [8][9] |
| Rosiglitazone (B1679542) | ACSL4, PPARγ | ~15.5 (in human arterial smooth muscle cells) | Potent PPARγ agonist (IC50s of 0.012, 0.004, and 0.009 µM for rat, 3T3-L1, and human adipocytes, respectively). | Widely used as a reference ACSL4 inhibitor but has potent PPARγ activity.[10][11] | [10][11][12] |
| Triacsin C | ACSL1, ACSL3, ACSL4 | 4-6 (rat recombinant ACSL1 and ACSL4) | 6.3 (in Raji cells for general ACSL inhibition). | A non-specific inhibitor of long-chain acyl-CoA synthetases.[13][14][15] | [6][13][14] |
| PRGL493 | ACSL4 | IC50 of 23 µM and 27 µM for inhibiting proliferation in breast and prostate cancer cells, respectively. | - | Shown to be more potent than rosiglitazone in inhibiting cell enzymatic activity. | [16] |
ACSL4 Signaling Pathway in Ferroptosis
The following diagram illustrates the central role of ACSL4 in the ferroptosis pathway. ACSL4 catalyzes the conversion of long-chain polyunsaturated fatty acids (PUFAs), such as arachidonic acid (AA) and adrenic acid (AdA), into their corresponding acyl-CoA derivatives. These are subsequently esterified into phospholipids (PL-PUFA) by lysophosphatidylcholine (B164491) acyltransferase 3 (LPCAT3). The resulting PUFA-containing phospholipids are then susceptible to iron-dependent peroxidation, leading to the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.
Experimental Protocols
ACSL4 Enzymatic Activity Assay
This assay measures the conversion of a radiolabeled fatty acid into its acyl-CoA derivative by ACSL4.
Materials:
-
Recombinant ACSL4 protein
-
[3H]-Arachidonic Acid ([3H]-AA)
-
Reaction buffer: 175 mM Tris-HCl (pH 7.4), 10 mM ATP, 8 mM MgCl2, 5 mM DTT
-
Coenzyme A (CoA)
-
ACSL4 inhibitor (e.g., this compound)
-
Ethyl acetate (B1210297)
-
Scintillation counter
Procedure:
-
Pre-incubate the recombinant ACSL4 protein with various concentrations of the inhibitor for 10 minutes at 37°C in the reaction buffer.
-
Initiate the reaction by adding CoA and [3H]-AA.
-
Incubate the reaction mixture for a defined period at 37°C.
-
Terminate the reaction by adding ethyl acetate to extract the unreacted [3H]-AA.
-
Separate the aqueous phase containing the [3H]-AA-CoA product.
-
Quantify the amount of [3H]-AA-CoA formed using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[9]
Cell Viability Assay for Ferroptosis
This protocol assesses the ability of an ACSL4 inhibitor to protect cells from ferroptosis induced by agents like RSL3.
Materials:
-
HT-1080 fibrosarcoma cells (or other susceptible cell line)
-
Cell culture medium (e.g., DMEM) supplemented with FBS and antibiotics
-
RSL3 (a GPX4 inhibitor and ferroptosis inducer)
-
ACSL4 inhibitor
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
Seed HT-1080 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the ACSL4 inhibitor for 1 hour.
-
Induce ferroptosis by adding RSL3 to the cell culture medium.
-
Incubate the cells for a specified duration (e.g., 8 hours).
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay quantifies ATP, which is an indicator of metabolically active cells.
-
Determine the protective effect of the inhibitor by comparing the viability of treated cells to that of cells treated with RSL3 alone.[9][17][18][19]
Lipid Peroxidation Assay using C11-BODIPY
This assay utilizes a fluorescent probe, C11-BODIPY™ 581/591, to measure lipid peroxidation in live cells.
Materials:
-
Cells of interest
-
Ferroptosis inducer (e.g., RSL3)
-
ACSL4 inhibitor
-
C11-BODIPY™ 581/591 fluorescent probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the ACSL4 inhibitor followed by the ferroptosis inducer as described in the cell viability assay.
-
Load the cells with the C11-BODIPY™ 581/591 probe. This probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides.
-
Wash the cells to remove excess probe.
-
Analyze the cells using a flow cytometer or fluorescence microscope.
-
Quantify lipid peroxidation by measuring the shift in fluorescence from red to green. A decrease in the green/red fluorescence ratio in inhibitor-treated cells indicates a reduction in lipid peroxidation.[20][21][22][23]
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the efficacy of an ACSL4 inhibitor in a cell-based ferroptosis model.
References
- 1. Selective ACSL4 inhibitors to interrogate ferroptosis in Parkinson disease | ANR [anr.fr]
- 2. researchgate.net [researchgate.net]
- 3. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. Discovery of Potent Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4) Inhibitors with Antiferroptotic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. caymanchem.com [caymanchem.com]
- 9. Identification of a targeted ACSL4 inhibitor to treat ferroptosis-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rosiglitazone Inhibits Acyl-CoA Synthetase Activity and Fatty Acid Partitioning to Diacylglycerol and Triacylglycerol via a Peroxisome Proliferator–Activated Receptor-γ–Independent Mechanism in Human Arterial Smooth Muscle Cells and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Rosiglitazone inhibits acyl-CoA synthetase activity and fatty acid partitioning to diacylglycerol and triacylglycerol via a peroxisome proliferator-activated receptor-gamma-independent mechanism in human arterial smooth muscle cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of Acyl-CoA Synthetase Long Chain Isozymes Decreases Multiple Myeloma Cell Proliferation and Causes Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Triacsin C | ACSL inhibitor | Probechem Biochemicals [probechem.com]
- 15. mdpi.com [mdpi.com]
- 16. New inhibitor targeting Acyl-CoA synthetase 4 reduces breast and prostate tumor growth, therapeutic resistance and steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 21. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 23. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
Assessing the Specificity of Libx-A401 in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Libx-A401's specificity in cellular models, offering a detailed analysis against its parent compound, Rosiglitazone. The document includes experimental data, detailed protocols for key specificity assays, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to this compound and its Target, ACSL4
This compound is a potent and selective inhibitor of the Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4)[1][2][3][4][5][6][7][8]. ACSL4 is a critical enzyme in lipid metabolism and has emerged as a therapeutic target in ferroptosis-related conditions and cancer[1][2][3][4][5]. Developed as a derivative of Rosiglitazone, this compound was engineered to eliminate the off-target activity on Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid homeostasis that is a known target of Rosiglitazone[1][2][3][4][5][6][7][8]. The mechanism of this compound involves ATP-dependent binding to ACSL4, which leads to the stabilization of the enzyme's C-terminal domain[1][2][4][5][7].
Comparative Specificity of this compound
The primary advantage of this compound over its predecessor, Rosiglitazone, lies in its enhanced specificity for ACSL4. This heightened selectivity minimizes potential confounding effects from PPARγ activation, making this compound a more precise tool for studying the cellular functions of ACSL4.
Table 1: In Vitro Inhibitory Activity of this compound and Rosiglitazone
| Compound | Target | IC50 |
| This compound | ACSL4 | 0.38 µM [9][10] |
| ACSL3 | > 50 µM[9][10] | |
| PPARγ | > 10 µM[9][10] | |
| Rosiglitazone | ACSL4 | Reference Inhibitor[1][5] |
| PPARγ | Potent Activator[1][2][3][4][5] |
Experimental Protocols for Assessing Specificity
To experimentally validate the specificity of this compound in a cellular context, two key methodologies are recommended: the Cellular Thermal Shift Assay (CETSA) for target engagement and Kinome Profiling for off-target analysis.
1. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein within intact cells[11][12][13][14]. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HT-1080) to 80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
-
Protein Analysis:
-
Collect the supernatant and determine protein concentration.
-
Analyze the soluble levels of ACSL4 by Western blotting using a specific anti-ACSL4 antibody. Increased thermal stability of ACSL4 in this compound-treated cells compared to the vehicle control indicates target engagement.
-
2. Kinome Profiling
To assess the off-target effects of this compound on a broader scale, kinome profiling can be employed. This method screens the compound against a large panel of kinases to identify any unintended inhibitory activity.
Experimental Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions to achieve the desired screening concentrations.
-
-
Kinase Panel Screening:
-
Utilize a commercial kinase profiling service or an in-house platform that includes a diverse representation of the human kinome.
-
Assays are typically performed in a high-throughput format (e.g., 384-well plates)[15].
-
-
Activity Measurement:
-
Kinase activity is measured, often through the quantification of ATP consumption or substrate phosphorylation, in the presence of this compound.
-
The percentage of inhibition for each kinase at a given compound concentration is determined.
-
-
Data Analysis:
-
Analyze the data to identify any kinases that are significantly inhibited by this compound. This will reveal the compound's selectivity profile across the kinome.
-
Visualizing Pathways and Workflows
ACSL4 Signaling Pathway and this compound Inhibition
Caption: this compound inhibits ACSL4, blocking fatty acid activation.
CETSA Experimental Workflow
Caption: Workflow for assessing target engagement using CETSA.
Logical Comparison of this compound and Rosiglitazone
Caption: this compound's specificity advantage over Rosiglitazone.
References
- 1. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ora.ox.ac.uk [ora.ox.ac.uk]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
Unveiling the Mechanism of Libx-A401: A Guide to Control Experiments
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Libx-A401, a potent and selective inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4), rigorous experimental design is paramount. This guide provides a framework for designing and interpreting control experiments to elucidate the precise mechanism of action of this compound, comparing its performance with relevant alternatives.
This compound has emerged as a promising therapeutic candidate due to its role in inhibiting ACSL4, a key enzyme in lipid metabolism and a critical regulator of ferroptosis, a form of programmed cell death implicated in various diseases.[1][2][3] To robustly validate that the observed cellular and physiological effects of this compound are indeed due to its on-target inhibition of ACSL4, a series of well-controlled experiments is essential. This guide outlines the necessary negative and positive controls, as well as comparator compounds, to build a comprehensive understanding of this compound's activity.
Comparative Analysis of Experimental Controls
| Control/Comparator | Type | Purpose | Expected Outcome with this compound | Relevant Assays |
| Vehicle Control | Negative | To control for the effects of the solvent in which this compound is dissolved. | No significant effect on cell viability, ACSL4 activity, or downstream signaling pathways. | Cell Viability Assays, Western Blot, Lipid Peroxidation Assays |
| Inactive Structural Analog | Negative | To demonstrate that the observed effects are specific to the active structure of this compound and not due to non-specific chemical properties. | The inactive analog should not inhibit ACSL4 activity or produce the anti-ferroptotic effects seen with this compound. | ACSL4 Activity Assays, Ferroptosis Induction Assays |
| ACSL4 Knockout/Knockdown Cells | Negative | To confirm that the effects of this compound are dependent on the presence of its target, ACSL4. | This compound will have no significant effect in cells lacking ACSL4. | Cell Viability Assays, Lipid Peroxidation Assays |
| Rosiglitazone | Comparator | To compare the ACSL4-specific effects of this compound with a known, less specific ACSL4 inhibitor that also has off-target effects on PPARγ.[1][4] | This compound will show similar or enhanced ACSL4 inhibition and anti-ferroptotic activity but will lack the PPARγ-mediated effects observed with rosiglitazone. | ACSL4 Activity Assays, PPARγ Reporter Assays, Gene Expression Analysis |
| Ferroptosis Inducers (e.g., RSL3, Erastin) | Positive | To induce ferroptosis and provide a system in which to test the anti-ferroptotic activity of this compound. | This compound is expected to rescue cells from ferroptosis induced by these agents. | Cell Viability Assays, Lipid Peroxidation Assays |
| Other Ferroptosis Inhibitors (e.g., Ferrostatin-1, Liproxstatin-1) | Positive | To benchmark the anti-ferroptotic efficacy of this compound against established inhibitors with different mechanisms. | The potency and efficacy of this compound in preventing ferroptosis can be directly compared to these standards. | Cell Viability Assays, Lipid Peroxidation Assays |
| ACSL4 Overexpressing Cells | Positive | To confirm that the cellular effects of this compound are mediated through ACSL4. | Overexpression of ACSL4 may sensitize cells to ferroptosis, and this effect should be reversed by this compound treatment. | Ferroptosis Induction Assays, Western Blot |
Visualizing the Experimental Logic and Pathways
To further clarify the experimental design and the signaling pathway of interest, the following diagrams are provided.
Caption: Experimental workflow for assessing the on-target effects of this compound.
Caption: this compound's mechanism of action in the ferroptosis pathway.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
-
Objective: To quantify the cytotoxic effects of ferroptosis inducers and the protective effects of this compound.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound, vehicle control, or other inhibitors for 1-2 hours.
-
Induce ferroptosis by adding a ferroptosis inducer (e.g., RSL3 at a final concentration of 1 µM).
-
Incubate for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Objective: To directly measure lipid peroxidation, a hallmark of ferroptosis.
-
Procedure:
-
Seed cells in a 6-well plate or chamber slides and allow them to adhere overnight.
-
Treat the cells as described in the cell viability assay protocol.
-
After the treatment period, wash the cells with PBS and stain with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy. The probe will shift its fluorescence emission from red to green upon oxidation.
-
Quantify the green fluorescence intensity as an indicator of lipid peroxidation.
-
In Vitro ACSL4 Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound on ACSL4 enzymatic activity.
-
Procedure:
-
Purify recombinant human ACSL4 protein.
-
Prepare a reaction mixture containing assay buffer, ATP, Coenzyme A, and a fatty acid substrate (e.g., arachidonic acid).
-
Add various concentrations of this compound or control compounds to the reaction mixture.
-
Initiate the reaction by adding the purified ACSL4 enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of acyl-CoA produced using a colorimetric or fluorometric method, or by LC-MS.
-
Calculate the IC50 value of this compound from the dose-response curve.
-
Western Blot Analysis
-
Objective: To assess the protein levels of ACSL4 and key downstream markers of ferroptosis.
-
Procedure:
-
Treat cells as described in the cell viability assay protocol.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ACSL4, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
By employing this comprehensive suite of control experiments, researchers can confidently delineate the specific, on-target mechanism of this compound, strengthening the foundation for its further development as a novel therapeutic agent.
References
- 1. This compound: A Novel Selective Inhibitor of Acyl-CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LIBX‐A401: A Novel Selective Inhibitor of Acyl‐CoA Synthetase Long Chain Family Member 4 (ACSL4) and Its Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
Safety Operating Guide
Navigating the Disposal of Libx-A401: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and a step-by-step procedure for the safe disposal of Libx-A401, a selective inhibitor of acyl-CoA synthetase long-chain family member 4 (ACSL4).
Immediate Safety and Handling
This compound is intended for research use only and should not be used in humans or animals. Before handling, it is imperative to review the Safety Data Sheet (SDS). According to the available SDS, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Key Safety Ratings:
| Hazard Assessment | Rating | Interpretation |
| NFPA Health | 0 | No hazard beyond that of ordinary combustible material. |
| NFPA Fire | 0 | Will not burn under normal fire conditions. |
| NFPA Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
| HMIS Health | 0 | No significant risk to health. |
| HMIS Flammability | 0 | Will not burn. |
| HMIS Reactivity | 0 | Poses no significant reactivity hazard. |
Despite its low hazard rating, standard laboratory safety protocols should always be observed. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat, to prevent skin and eye contact. Avoid ingestion and inhalation of the compound.
Step-by-Step Disposal Procedure
Given that this compound is not classified as hazardous, the disposal procedure is straightforward. However, it is crucial to adhere to local, state, and federal regulations for chemical waste disposal.
-
Unused Material: For unused or expired solid this compound, the primary recommendation is to dispose of it as chemical waste. The material should be collected in a designated and clearly labeled waste container.
-
Solutions: Solutions of this compound should also be treated as chemical waste. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office. Collect all liquid waste containing this compound in a sealed and properly labeled container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and paper towels, should be disposed of as solid chemical waste.
-
Waste Collection: Once the waste container is full, it should be securely sealed and transferred to your institution's designated chemical waste storage area for pickup and disposal by a licensed waste management contractor.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory environment. Always consult your institution's specific waste management policies for any additional requirements.
Essential Safety and Handling Protocols for Libx-A401
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Libx-A401, a novel and selective inhibitor of acyl-CoA synthetase long-chain family member 4 (ACSL4). Adherence to these protocols is essential to ensure a safe laboratory environment and prevent accidental exposure.
Personal Protective Equipment (PPE) Requirements
The following personal protective equipment is mandatory when handling this compound in a solid form. These recommendations are based on standard laboratory safety practices for handling potent chemical compounds.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or when generating dust. | Minimizes inhalation of the compound. |
Donning and Doffing of Personal Protective Equipment
Proper procedure for putting on and removing PPE is critical to prevent contamination. Follow this step-by-step guide.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat: Put on a clean, properly fitting laboratory coat and fasten it completely.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on gloves, ensuring they cover the cuffs of the lab coat.
Doffing (Removing) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff to the fingertips, turning them inside out. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Wash hands or use hand sanitizer.
-
Lab Coat: Remove the lab coat by folding it inward, avoiding contact with the exterior. Hang it in a designated area or dispose of it if it is single-use.
-
Eye Protection: Remove safety glasses or goggles.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal. Adherence to this workflow minimizes the risk of exposure and ensures the integrity of the experiment.
Figure 1. Standard laboratory workflow for handling this compound.
This compound Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.
Solid Waste:
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper) should be collected in a designated, sealed waste container.
-
The container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound."
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain.
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Logical Relationship for PPE Selection
The selection of appropriate PPE is dependent on the specific task being performed and the potential for exposure. The following diagram outlines the decision-making process for PPE selection when working with this compound.
Figure 2. Decision-making for PPE selection based on task.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
